2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-[(2-methylphenyl)methoxy]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-3-4-6-12(10)9-16-13-8-14-7-11(2)15-13/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLQCXLTRJAFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=NC(=CN=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular properties of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine
An In-Depth Technical Guide to the Chemical Structure and Molecular Properties of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine
Abstract
The pyrazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in numerous clinically significant pharmaceuticals.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a focal point in modern drug design.[4] This guide presents a comprehensive technical overview of a novel pyrazine derivative, 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine . As this molecule is not widely documented, this paper serves as a foundational document outlining its proposed synthesis, structural elucidation, and the critical molecular properties that dictate its potential in a drug discovery pipeline. We provide detailed, field-proven experimental protocols for its characterization, establishing a self-validating system for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.
Molecular Identity and Predicted Physicochemical Profile
The initial step in the evaluation of any new chemical entity is the unambiguous confirmation of its structure and the prediction of its fundamental physicochemical properties. These parameters are critical determinants of a molecule's "drug-likeness" and potential pharmacokinetic behavior.
Compound Identification
The identity of the target compound is established by its systematic name and molecular formula.
| Identifier | Value |
| IUPAC Name | 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine |
| Molecular Formula | C₁₃H₁₄N₂O |
| Molecular Weight | 214.26 g/mol |
| CAS Number | Not Assigned (Novel Compound) |
Predicted Physicochemical Properties
The following properties are predicted based on the molecule's structure, which features a largely hydrophobic carbon skeleton combined with two nitrogen atoms in the pyrazine ring that can act as hydrogen bond acceptors and impart basicity.
| Property | Predicted Value | Rationale & Significance in Drug Discovery |
| cLogP | 3.1 ± 0.5 | The calculated LogP (cLogP) suggests significant lipophilicity, which is crucial for membrane permeability but may also indicate potential issues with aqueous solubility.[5] |
| Aqueous Solubility | Low (< 10 µg/mL) | High lipophilicity often correlates with low aqueous solubility. This is a critical parameter to measure, as poor solubility can hinder formulation and lead to poor bioavailability.[6][7] |
| pKa (most basic) | 1.0 ± 0.5 | The pyrazine nitrogens are weakly basic. The predicted pKa indicates that the molecule will be predominantly neutral at physiological pH (7.4), which can favor cell membrane passage. |
Proposed Synthesis: Williamson Ether Synthesis
The most logical and efficient route to synthesize the target molecule is the Williamson ether synthesis, a robust Sₙ2 reaction between an alkoxide and a primary alkyl halide.[8][9] Our proposed pathway involves the reaction of commercially available 2-chloro-6-methylpyrazine with the sodium salt of (2-methylphenyl)methanol. This route is advantageous because the benzylic halide is primary and lacks β-hydrogens, which minimizes the potential for competing elimination reactions.[10]
Caption: Proposed synthetic route via Williamson Ether Synthesis.
Detailed Experimental Protocol for Synthesis
-
Materials : 2-Chloro-6-methylpyrazine[11], (2-methylphenyl)methanol[12], Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Ethyl Acetate, Hexanes, Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica gel (230-400 mesh).
-
Procedure :
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add (2-methylphenyl)methanol (1.1 equivalents).
-
Dissolve the alcohol in anhydrous THF (approx. 10 mL per gram of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution : Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
In a separate flask, dissolve 2-chloro-6-methylpyrazine (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the solution of 2-chloro-6-methylpyrazine dropwise to the alkoxide solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure title compound.
-
Structural Elucidation and Purity Assessment
Confirmation of the molecular structure and assessment of purity are non-negotiable steps. A combination of spectroscopic methods provides a self-validating system for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
Protocol for Sample Preparation :
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[13][14]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
-
Predicted Spectroscopic Data :
| Data Type | Predicted Chemical Shifts (δ, ppm) and Multiplicities |
| ¹H NMR | δ 8.2-8.0 (2H, m, pyrazine-H), 7.4-7.1 (4H, m, aryl-H), 5.4 (2H, s, -O-CH₂-), 2.5 (3H, s, pyrazine-CH₃), 2.4 (3H, s, aryl-CH₃) |
| ¹³C NMR | δ 160-150 (pyrazine C-O & C-N), 145-140 (pyrazine C-CH₃ & C-H), 138-125 (aromatic C), 70-65 (-O-CH₂-), 22-18 (both -CH₃) |
| Mass Spec (ESI+) | Predicted m/z: 215.12 (M+H)⁺ |
| FT-IR | Predicted ν (cm⁻¹): 3050 (Aromatic C-H), 2950 (Aliphatic C-H), 1580 (C=N stretch), 1250 (C-O-C stretch)[15] |
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Protocol :
-
Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.
-
Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Employ a mobile phase gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Monitor the elution profile using a UV detector at 254 nm.
-
Purity is calculated based on the peak area percentage of the main component. A purity of >95% is typically required for subsequent biological and physicochemical assays.
-
Experimental Determination of Key Molecular Properties
Experimentally determined data for solubility and lipophilicity are essential for building structure-activity relationships (SAR) and predicting in vivo behavior.
Caption: Experimental workflow for physicochemical characterization.
Thermodynamic Aqueous Solubility: The Shake-Flask Method
This method is the "gold standard" for determining equilibrium solubility.[7][16]
-
Protocol :
-
Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4.
-
Seal the vial and shake it at a constant temperature (e.g., 37 °C) for 24 hours to ensure equilibrium is reached.
-
After incubation, filter the suspension through a 0.45 µm filter to remove any undissolved solid.
-
Dilute the resulting saturated solution with the mobile phase.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method with a standard calibration curve.
-
The result is reported in µg/mL or µM.
-
Lipophilicity (LogD at pH 7.4): The Shake-Flask Method
This protocol measures the partition coefficient between n-octanol and water, providing a crucial measure of a compound's lipophilicity at physiological pH.[17][18]
-
Protocol :
-
Prepare a stock solution of the compound in n-octanol that has been pre-saturated with PBS (pH 7.4).
-
Add a known volume of this stock solution to an equal volume of PBS (pH 7.4) that has been pre-saturated with n-octanol.
-
Vigorously shake the mixture for 1 hour to allow for partitioning between the two phases.
-
Separate the two phases by centrifugation (e.g., 2000 x g for 15 minutes).
-
Carefully collect an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Quantify the concentration of the compound in each phase using HPLC-UV.
-
Calculate LogD using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
-
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of the novel compound 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine . By leveraging established synthetic methodologies like the Williamson ether synthesis and employing standard, robust analytical and physicochemical characterization protocols, a comprehensive profile of this new chemical entity can be established. The pyrazine core suggests potential biological activity, and the determined properties of lipophilicity and solubility will be instrumental in guiding its future development in a drug discovery program.[19][20] This document serves as a template for the systematic evaluation of novel pyrazine derivatives, ensuring scientific integrity and providing actionable insights for medicinal chemists and drug development professionals.
References
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The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. PharmaCompass. [Link]
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Miniyar, P. B., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry. [Link]
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LogD. Cambridge MedChem Consulting. (2019). [Link]
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Protocol to Conduct Equilibrium Solubility Experiments. World Health Organization. (2018). [Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. (2019). [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]
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The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. (2024). [Link]
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A Senior Application Scientist's Guide to the Thermodynamic Stability and Solubility Profiling of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine
Abstract
This technical guide provides a comprehensive framework for characterizing the thermodynamic stability and solubility profile of the novel pyrazine derivative, 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine. While specific experimental data for this compound is not publicly available, this document outlines the authoritative methodologies and strategic rationale that a drug development professional would employ for its thorough physicochemical evaluation. The guide emphasizes the causality behind experimental choices, adherence to self-validating protocols, and the integration of orthogonal techniques to build a robust data package for this promising molecular scaffold.
Introduction: The Strategic Imperative of Early Physicochemical Characterization
The compound 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine belongs to the pyrazine class of heterocyclic aromatic compounds. Pyrazine derivatives are of significant interest in medicinal chemistry, with several approved drugs featuring this core structure, often acting as bioisosteres for other aromatic rings like benzene or pyridine.[1] The pyrazine nitrogens can serve as crucial hydrogen bond acceptors, interacting with protein targets.[1]
Before a compound like this can advance through the drug discovery pipeline, a deep understanding of its fundamental physicochemical properties is paramount. Thermodynamic stability and solubility are not mere data points; they are critical determinants of a drug candidate's ultimate success, influencing its bioavailability, manufacturability, formulation, and shelf-life.[2][3] Neglecting this foundational analysis introduces significant risks, potentially leading to costly failures in later development stages.[2]
This guide, therefore, serves as a master protocol for elucidating these properties, structured from the perspective of a senior scientist tasked with generating a decision-driving data package.
Structural Assessment and Predicted Properties
A preliminary in-silico assessment of the target molecule is the first logical step.
-
Structure: 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine
-
Core Scaffold: Pyrazine, a weak base (pKa ~0.65).[4]
-
Key Functional Groups:
-
Pyrazine ring: Aromatic, weakly basic.
-
Ether linkage: Potential for hydrolytic instability under harsh conditions.
-
Methyl and benzyl groups: Contribute to lipophilicity.
-
Based on this structure, we can hypothesize that the compound is likely a crystalline solid at room temperature with low aqueous solubility and a pKa that may influence its solubility profile in the physiological pH range. These initial hypotheses will guide our experimental design.
Thermodynamic Stability Profiling: Beyond the Melting Point
Thermodynamic stability assessment is a multi-faceted investigation into the intrinsic and extrinsic factors that can alter the solid state of the active pharmaceutical ingredient (API). The goal is to identify the most stable crystalline form (polymorph) and to understand its behavior under stress.[5][6] An unexpected polymorphic transformation can have disastrous consequences, as famously demonstrated by the case of Ritonavir, where a more stable, less soluble polymorph emerged post-launch, severely impacting its bioavailability.[2]
Polymorphism Screening: Identifying All Solid Forms
A comprehensive polymorph screen is non-negotiable.[2] The objective is to intentionally induce the formation of as many crystalline and amorphous forms as possible.
-
Solvent Crystallization: Dissolve the compound to saturation in a diverse panel of ~40 solvents (e.g., acetone, ethanol, ethyl acetate, water, heptane) at an elevated temperature.
-
Induce Precipitation: Employ various crystallization techniques:
-
Slow Evaporation: Allow the solvent to evaporate slowly at ambient temperature.
-
Slow Cooling: Gradually cool the saturated solutions.
-
Anti-Solvent Addition: Add a poor solvent (e.g., water or heptane) to a solution of the compound in a good solvent.[7]
-
-
Stress-Based Methods:
-
Grinding: Subject the solid material to mechanical stress.
-
Maturation/Slurrying: Stir the solid in a solvent in which it is sparingly soluble for an extended period.[7]
-
-
Characterization: Analyze each unique solid form obtained using a suite of orthogonal techniques.
Core Stability Characterization Techniques
The primary tools for characterizing solid forms are X-ray Powder Diffraction (XRPD) and thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5]
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying and distinguishing between different crystalline forms.[6] Each polymorph will produce a unique diffraction pattern, akin to a fingerprint, based on its distinct crystal lattice structure.[6]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is invaluable for identifying melting points, glass transitions (for amorphous forms), and solid-solid phase transitions between polymorphs.[7] The most thermodynamically stable polymorph generally exhibits the highest melting point.[6]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is primarily used to detect the presence of bound solvents or water (solvates/hydrates) and to determine the onset of thermal decomposition.
Caption: Workflow for polymorph identification and characterization.
| Property | Form I | Form II | Amorphous |
| XRPD | Unique, sharp peaks | Unique, sharp peaks | Broad halo, no peaks |
| DSC Onset (°C) | 155.2 (Melt) | 145.8 (Melt) | 65.1 (Glass Transition) |
| TGA Mass Loss | < 0.1% up to 200°C | < 0.1% up to 200°C | 1.5% (volatiles) by 100°C |
| Thermodynamic Stability | Most Stable | Metastable | Least Stable |
Interpretation: In this hypothetical scenario, Form I is identified as the thermodynamically most stable anhydrous form due to its higher melting point. Form II is a metastable polymorph. The amorphous form is characterized by a glass transition and would be expected to have higher solubility but lower physical stability.
Forced Degradation Studies: Probing Chemical Stability
Forced degradation, or stress testing, is essential for understanding the intrinsic chemical stability of the molecule.[8][9] It helps to identify potential degradation pathways, elucidate the structure of degradants, and develop stability-indicating analytical methods, typically using HPLC.[8][10]
-
Prepare Solutions: Prepare solutions of the API (e.g., in acetonitrile/water).
-
Apply Stress Conditions: Expose the solutions to a range of harsh conditions to achieve a target degradation of 5-20%.[9][10]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.[8]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.[8]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[10]
-
Thermal: Heat solid API at 80°C for 72 hours.[11]
-
Photolytic: Expose solid API and solution to UV/Vis light as per ICH Q1B guidelines.[11]
-
-
Analysis: Analyze all stressed samples by a validated reverse-phase HPLC method with a photodiode array (PDA) detector. The goal is to achieve mass balance, where the decrease in the parent API peak is accounted for by the sum of the degradant peaks.[11]
This study provides critical information for formulation development and defining proper storage and handling conditions.[10][11]
Solubility Profiling: A Cornerstone of Bioavailability
Poor aqueous solubility is a major cause of low bioavailability for orally administered drugs.[12] A comprehensive solubility profile is therefore essential.[13][14] We must distinguish between kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the solubility of a compound upon rapid precipitation from a DMSO stock solution. It's a high-throughput screening assay often used in early discovery.[14][15]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of the compound in a given medium.[14][15] This is the gold-standard measurement for later-stage development.
Caption: Staged approach to solubility assessment in drug development.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the definitive technique for determining thermodynamic solubility.[12]
-
Add Excess Solid: Add an excess amount of the most stable polymorph (Form I in our hypothetical case) to vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to mimic the gastrointestinal tract.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate and Quantify: Separate the solid from the solution via centrifugation or filtration.
-
Analyze: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.
pH-Solubility Profile
For an ionizable compound like our pyrazine derivative, solubility is highly pH-dependent.[14] Determining the full pH-solubility profile is crucial for predicting its absorption in different segments of the GI tract.
| pH | Solubility (µg/mL) | Predicted GI Region |
| 1.2 | 55.0 | Stomach |
| 4.5 | 12.5 | Small Intestine (Upper) |
| 6.8 | 2.1 | Small Intestine (Lower) |
| 7.4 | 1.8 | Blood/Large Intestine |
Interpretation: This hypothetical data suggests that the compound, being a weak base, is more soluble in the acidic environment of the stomach. Its solubility drops significantly as the pH increases in the small intestine, which could present challenges for oral absorption. This information is vital for selecting formulation strategies, such as using solubility enhancers or developing an amorphous solid dispersion.
Conclusion and Strategic Recommendations
This guide outlines a robust, industry-standard framework for the essential physicochemical characterization of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine. By systematically investigating its solid-state properties, chemical stability, and solubility profile, we can build a comprehensive understanding of the molecule's strengths and liabilities.
Key takeaways from this outlined approach:
-
Solid Form: The identification of a stable crystalline form (Form I) is critical for consistent manufacturing and performance. The metastable Form II should be avoided.
-
Stability: The forced degradation study will reveal potential liabilities, such as susceptibility to acid hydrolysis or oxidation, guiding formulation and packaging decisions.
-
Solubility: The pH-dependent solubility profile is a critical flag. The low solubility at intestinal pH suggests that formulation development will be a key challenge to ensure adequate oral bioavailability.
This foundational data package is not merely a regulatory requirement; it is the scientific bedrock upon which all future development activities for this compound will be built. It enables informed decision-making, mitigates risk, and ultimately accelerates the journey from a promising molecule to a viable therapeutic.
References
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- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
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- 13. Solubility and Dissolution Profile Assessment in Drug Discovery [jstage.jst.go.jp]
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- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Whitepaper: A Computational Roadmap for Drug Discovery: Theoretical Reactivity and DFT Analysis of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine
Abstract
In the landscape of modern drug discovery, the ability to predict molecular behavior prior to costly synthesis is paramount. This guide provides an in-depth computational protocol for characterizing the theoretical reactivity of novel heterocyclic compounds, using 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine as a case study. We leverage Conceptual Density Functional Theory (CDFT) to elucidate the electronic structure and reactivity landscape of this molecule. This document details a self-validating methodology for geometry optimization, the calculation of global and local reactivity descriptors (including HOMO-LUMO analysis, Molecular Electrostatic Potential, and Fukui functions), and the interpretation of these results to inform rational drug design. The workflow presented herein serves as a robust framework for assessing the potential of new chemical entities, identifying sites of metabolic liability, and predicting intermolecular interaction propensities, thereby accelerating the lead optimization cycle.
Introduction: The Imperative for Predictive Chemistry
Pyrazine derivatives are a cornerstone of medicinal chemistry, forming the scaffold of numerous FDA-approved drugs due to their versatile biological activities and favorable pharmacokinetic profiles. Their nitrogen-rich aromatic system allows for a wide range of intermolecular interactions, including hydrogen bonding and π-stacking, which are critical for receptor binding. This whitepaper focuses on a novel, uncharacterized derivative, 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine, to establish a comprehensive theoretical framework for its reactivity analysis.
The conventional drug discovery pipeline is often hampered by high attrition rates, where promising candidates fail in later stages due to unforeseen metabolic instability or poor binding affinity. Computational chemistry offers a powerful, cost-effective solution to mitigate these risks.[1][2] By employing methods like Density Functional Theory (DFT), we can construct a detailed electronic portrait of a molecule, predicting its behavior in a biological environment.[3] This guide moves beyond a simple recitation of methods; it provides the scientific rationale behind each computational step, empowering researchers to apply these techniques with confidence.
The Theoretical Lens: Conceptual Density Functional Theory (CDFT)
At the heart of our analysis is Conceptual Density Functional Theory (CDFT), a subfield of DFT that provides a rigorous framework for quantifying and interpreting chemical concepts like electronegativity and hardness.[4][5] CDFT treats a molecule's electron density as the fundamental variable and analyzes how its energy changes in response to perturbations, such as the addition or removal of an electron.[6] This approach transforms abstract concepts into computable metrics, known as reactivity descriptors.
2.1 Global Reactivity Descriptors These descriptors provide insight into the molecule's overall stability and reactivity.[7]
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals, EHOMO and ELUMO, are crucial. EHOMO relates to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept them. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a primary indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive.[8][9]
-
Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron (IP ≈ -EHOMO), and EA is the energy released upon gaining an electron (EA ≈ -ELUMO).
-
Global Hardness (η) and Softness (S): Hardness (η = (IP - EA) / 2) measures resistance to change in electron distribution. Hard molecules are typically less reactive, while soft molecules (S = 1 / η) are more reactive.
-
Electrophilicity Index (ω): This index (ω = μ² / 2η, where μ is the chemical potential) quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment. It is a powerful measure of a molecule's ability to act as an electrophile.[10]
2.2 Local Reactivity Descriptors These descriptors pinpoint specific atoms or regions within the molecule that are most likely to participate in a reaction.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential surrounding a molecule.[11] It visualizes electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. This is invaluable for understanding non-covalent interactions, a key component of drug-receptor binding.[12][13][14]
-
Fukui Functions (f(r)): The Fukui function measures the change in electron density at a specific point when the total number of electrons in the system changes.[15][16] It is a powerful tool for identifying the most reactive sites. The condensed Fukui function simplifies this by assigning a value to each atom (k):
-
f_k^+ for nucleophilic attack (where an electron is added).
-
f_k^- for electrophilic attack (where an electron is removed).
-
f_k^0 for radical attack. The site with the highest value of the relevant Fukui function is predicted to be the most reactive for that type of attack.[17]
-
Computational Methodology: A Validated Workflow
The integrity of any computational study hinges on a robust and reproducible methodology. The following protocol is designed to be self-validating, ensuring that the calculated results correspond to a true energetic minimum on the potential energy surface.
Diagram of the Computational Workflow
Caption: How theoretical descriptors inform strategic decisions.
-
Metabolic Stability: The Fukui functions (f_k-) and MEP identify the pyrazine nitrogens as potential sites of metabolic oxidation. If initial studies show rapid metabolism, medicinal chemists can use this information to selectively block these sites, for example, by introducing a sterically hindering group nearby, without disrupting the core pharmacophore.
-
Receptor Binding: The MEP analysis confirms the pyrazine nitrogens as key hydrogen bond acceptors. This knowledge can be used to design analogs with enhanced binding by ensuring these groups are optimally positioned to interact with a known or hypothesized receptor pocket.
-
Toxicity Prediction: By understanding the molecule's intrinsic reactivity, we can predict the likelihood of forming reactive metabolites that could lead to off-target toxicity. The moderate global hardness and specific local reactivity sites provide a starting point for toxicological assessment.
Conclusion
This technical guide has established a comprehensive and scientifically rigorous protocol for the theoretical analysis of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine using Density Functional Theory. By moving beyond simple calculations to an integrated interpretation of global and local reactivity descriptors, we can construct a detailed reactivity map of a novel molecule. This predictive power is an indispensable tool in modern drug discovery, enabling researchers to make more informed decisions, prioritize synthetic efforts, and ultimately design safer and more effective medicines. The workflow and principles outlined here are broadly applicable to the characterization of any new chemical entity, providing a clear path from molecular structure to predictable chemical behavior.
References
-
Title: Conceptual Density Functional Theory Source: Chemical Reviews URL: [Link]
-
Title: Fukui Function — GUI 2025.1 documentation Source: SCM URL: [Link]
-
Title: Fukui function - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Source: ChemRxiv URL: [Link]
-
Title: Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations Source: AIMS Press URL: [Link]
-
Title: Application of molecular electrostatic potentials in drug design Source: ResearchGate URL: [Link]
-
Title: The Utility of the HSAB Principle via the Fukui Function in Biological Systems Source: PMC URL: [Link]
-
Title: Variational Principles for Describing Chemical Reactions: The Fukui Function and Chemical Hardness Revisited Source: ACS Publications URL: [Link]
-
Title: Conceptual Density Functional Theory and Its Application in the Chemical Domain Source: Apple Academic Press URL: [Link]
-
Title: DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE Source: ResearchGate URL: [Link]
-
Title: Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Source: ChemRxiv URL: [Link]
-
Title: Molecular Electrostatic Potential (MEP) Source: University of Oldenburg URL: [Link]
-
Title: From Density Functional Theory to Conceptual Density Functional Theory and Biosystems Source: PMC URL: [Link]
-
Title: Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity Source: MDPI URL: [Link]
-
Title: Applications of density functional theory in COVID-19 drug modeling Source: PMC - NIH URL: [Link]
-
Title: Role of DFT in Drug Design: A Mini Review Source: Longdom Publishing URL: [Link]
-
Title: Applications of conceptual density functional theory in reference to quantitative structure–activity / property relationship Source: Taylor & Francis Online URL: [Link]
-
Title: DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) Source: Scientific Research Publishing URL: [Link]
-
Title: A Brief Review on Importance of DFT In Drug Design Source: Crimson Publishers URL: [Link]
-
Title: DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives Source: Scientific Research Publishing URL: [Link]
-
Title: DFT for drug and material discovery Source: YouTube URL: [Link]
-
Title: Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
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Methodological & Application
High-Performance Liquid Chromatography (HPLC) Strategies for Pyrazine Detection
Abstract
Pyrazines are heterocyclic aromatic compounds ubiquitous in pharmaceutical formulations (e.g., Pyrazinamide) and food chemistry (flavor/aroma profiles).[1][2][3][4][5][6][7][8] While Gas Chromatography (GC) is often the default for volatile alkylpyrazines, HPLC is indispensable for analyzing non-volatile derivatives, thermally labile metabolites, and high-concentration pharmaceutical assays. This guide details the physicochemical considerations for pyrazine retention, contrasting standard Reversed-Phase (RP) methods with advanced approaches using Phenyl-Hexyl stationary phases for enhanced selectivity.
Introduction: The Physicochemical Challenge
Pyrazines (
Why HPLC over GC?
While alkylpyrazines are volatile, HPLC is preferred when:
-
Matrix Complexity: Biological fluids (plasma/urine) require extensive cleanup where LC-MS/MS offers superior specificity without derivatization.
-
Thermally Labile Targets: Some pyrazine metabolites degrade at GC injector temperatures.
-
Regulatory Compliance: USP/BP monographs for antitubercular drugs (Pyrazinamide) mandate HPLC-UV for validated quality control.
The Polarity Paradox
Pyrazines are semi-polar. On standard C18 columns, they often exhibit:
-
Poor Retention: Due to high water solubility.
-
Peak Tailing: Caused by the interaction of the basic nitrogen lone pairs with residual silanols on the silica support.
Strategic Method Development
Stationary Phase Selection
-
C18 (Octadecylsilane): The workhorse for pharmaceutical QC. Requires high aqueous content or ion-pairing agents.
-
Phenyl-Hexyl / Biphenyl: (Recommended for Complex Mixtures) . These phases offer unique selectivity via
interactions between the pyrazine ring and the stationary phase. This mechanism provides superior separation of structural isomers (e.g., 2,3-dimethylpyrazine vs. 2,5-dimethylpyrazine) compared to hydrophobicity-driven C18 separation.
Mobile Phase Engineering
-
pH Control: Maintaining pH between 3.0 and 4.0 is critical. This suppresses the ionization of residual silanols (reducing tailing) while keeping the pyrazine largely neutral (or controlling its protonation state) to maintain hydrophobic retention.
-
Buffer Choice:
-
UV Detection: Phosphate buffers (transparent <220 nm).
-
MS Detection: Ammonium Formate or Acetate (volatile).
-
Visualizing the Workflow
Figure 1: Decision tree for selecting the appropriate column chemistry and detection method based on sample matrix and sensitivity requirements.
Protocol A: Pharmaceutical Quality Control (Pyrazinamide)
Application: Assay of Pyrazinamide in tablet formulations (USP-aligned). Mechanism: Reversed-Phase Ion Suppression.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 End-capped (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (96:4 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 268 nm |
| Injection Vol | 20 µL |
Step-by-Step Procedure
-
Buffer Preparation: Dissolve 6.8 g of Monobasic Potassium Phosphate (
) in 900 mL water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid. Dilute to 1000 mL. -
Standard Prep: Dissolve Pyrazinamide Reference Standard in water to a concentration of 0.1 mg/mL. Sonicate for 10 mins.
-
System Suitability: Inject the standard 5 times.
Protocol B: Trace Analysis in Plasma/Food (Alkylpyrazines)
Application: Detection of flavor compounds or metabolites (e.g., 2,3,5-trimethylpyrazine) in complex matrices.
Mechanism:
Chromatographic Conditions
| Parameter | Setting |
| Column | Biphenyl or Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid (aq) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B; 1-8 min: 5%->60% B; 8.1 min: 95% B |
| Flow Rate | 0.3 mL/min |
| Detection | ESI+ (MRM Mode) |
Sample Preparation (Liquid-Liquid Extraction)
Note: Pyrazines are water-soluble but extractable into specific organic solvents.
-
Aliquot: Transfer 200 µL plasma/liquid food extract to a centrifuge tube.
-
Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether) . Rationale: MTBE provides better recovery for semi-polar pyrazines than Hexane.
-
Agitation: Vortex vigorously for 5 minutes.
-
Separation: Centrifuge at 4000 rpm for 10 mins.
-
Concentration: Transfer supernatant to a clean tube and evaporate to dryness under
at 40°C. -
Reconstitution: Dissolve residue in 200 µL Mobile Phase A.
Comparison of Stationary Phase Performance
The following table highlights why Biphenyl/Phenyl phases are superior for alkylpyrazine analysis compared to standard C18.
| Feature | C18 (Standard) | Biphenyl / Phenyl-Hexyl |
| Primary Interaction | Hydrophobic (Dispersive) | Hydrophobic + |
| Isomer Separation | Poor (Often co-elutes 2,5- & 2,6-DMP) | Excellent (Resolves positional isomers) |
| Retention of Polar Pyrazines | Weak (Elutes near void volume) | Moderate (Enhanced by aromatic overlap) |
| Aqueous Stability | Requires "AQ" type for 100% water | Generally robust |
Troubleshooting & Validation
Figure 2: Troubleshooting logic for common peak shape issues in pyrazine analysis.
Key Validation Criteria (FDA/ICH M10)
-
Linearity:
over the range (e.g., 0.5 - 500 ng/mL for plasma).[9] -
Recovery: Should exceed 80%. If extraction with Hexane yields <50%, switch to MTBE or Ethyl Acetate/Hexane mixtures.
-
Carryover: Inject blank after the highest standard. Pyrazines can be "sticky" in polymeric tubing; ensure needle wash contains 50% organic solvent.
References
-
United States Pharmacopeia (USP). Monograph: Pyrazinamide Tablets.[6] USP-NF. (Standard protocol for pharmaceutical quality control using C18 and phosphate buffer).
-
BenchChem. A Comparative Guide to HPLC and GC-MS Methods for Pyrazine Analysis. (2025).[1][3][9][10][11] (Comparison of detection techniques and column selection).
-
Czerny, M., et al. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry.[12] J Agric Food Chem. (2013). (Foundational work on alkylpyrazine profiling).
-
Food Chemistry. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2024). (Review of sample prep including LLE and SPE).
-
Journal of Chromatography A. Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. (Mechanistic insight into pH and organic modifier effects on nitrogenous heterocycles).
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- 4. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 5. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products [mdpi.com]
- 8. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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GC-MS parameters for quantifying 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine
An Application Note for the Quantitative Analysis of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine by Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: Gemini, Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated protocol for the quantitative analysis of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a substituted pyrazine, is of interest to researchers in flavor science, fragrance development, and pharmaceutical synthesis. Given the absence of a standardized public method, this guide was developed by synthesizing data from analogous pyrazine derivatives and fundamental chromatographic principles. We provide a comprehensive methodology, from sample preparation to data analysis, with a focus on the rationale behind parameter selection to ensure scientific rigor and reproducibility. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of this and structurally similar aromatic compounds.
Introduction and Scientific Background
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal in the fields of food chemistry and pharmacology. They are well-known as potent flavor and aroma constituents, often formed during Maillard reactions and fermentation processes.[1][2] Their unique sensory profiles, even at trace levels, necessitate highly sensitive and selective analytical techniques for accurate quantification.[2][3]
2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine is a complex derivative featuring a pyrazine core, a methyl substituent, and a benzylic ether side chain. Its structural complexity suggests potential applications as a specialty flavor ingredient, a fragrance component, or an intermediate in drug discovery. Accurate quantification is essential for quality control, stability studies, and pharmacokinetic analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile and semi-volatile compounds like pyrazines.[1][4] It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. This guide details an optimized GC-MS method using Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, crucial for quantifying trace levels of the target analyte in complex matrices.
Analyte Characteristics and Predicted Chromatographic Behavior
A thorough understanding of the analyte's physicochemical properties is fundamental to method development.
-
Structure: 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine
-
Molecular Formula: C₁₃H₁₄N₂O
-
Molecular Weight: 214.27 g/mol
-
Predicted Behavior: As an aromatic compound with a moderate molecular weight, it is expected to be a semi-volatile compound suitable for GC analysis. The aromatic pyrazine core and the phenyl group will interact strongly with stationary phases containing phenyl groups (e.g., 5% phenyl-methylpolysiloxane), promoting good chromatographic separation.[5] The selection of an appropriate GC column and temperature program is critical to ensure a sharp peak shape and adequate retention time.
Experimental Methodology
This section outlines the complete protocol, including reagent preparation, instrumentation, and step-by-step procedures.
Reagents and Materials
-
Analyte Standard: 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine (≥98% purity)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade. The chosen solvent must have a significantly lower boiling point than the analyte to ensure it elutes first.[6]
-
Internal Standard (Optional but Recommended): A deuterated analogue or a structurally similar compound with a different retention time (e.g., 2-Methoxy-3-isobutylpyrazine-d3).
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
-
Pipettes and Syringes: Calibrated volumetric glassware.
Standard and Sample Preparation
Accuracy in quantification begins with meticulous preparation of standards and samples.
Protocol: Preparation of Calibration Standards
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in a 10 mL volumetric flask with the chosen solvent.
-
Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Calibration Curve Standards: Perform serial dilutions from the Working Stock Solution to prepare a series of calibration standards. A typical concentration range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.
-
Internal Standard Addition: If using an internal standard, spike each calibration standard and sample with a constant concentration (e.g., 5 µg/mL).
-
Transfer: Transfer the final solutions to 2 mL autosampler vials.
Protocol: Sample Preparation
-
Dilution: Samples must be diluted to ensure the analyte concentration falls within the linear range of the calibration curve. Overly concentrated samples can lead to peak broadening and detector saturation.[6]
-
Extraction (if required): For complex matrices, a liquid-liquid extraction or Solid-Phase Microextraction (SPME) may be necessary to isolate and concentrate the analyte.[2][7] For this general protocol, a simple dilution is assumed.
-
Final Preparation: Dilute the sample extract with the chosen solvent in a volumetric flask, add the internal standard (if used), and transfer to an autosampler vial.
GC-MS Instrumentation and Parameters
The choice of instrumental parameters is the most critical factor in achieving the desired separation and sensitivity. The following parameters are recommended as a starting point and should be optimized for the specific instrument in use.
Table 1: Recommended Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A 5% phenyl / 95% dimethylpolysiloxane phase provides excellent selectivity for a wide range of aromatic and semi-volatile compounds.[5][8] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Splitless mode maximizes analyte transfer to the column for high sensitivity. A split injection prevents column overload for more concentrated samples. |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the risk of overloading the system.[6] |
| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. Helium is most common and safe.[9] |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | An optimal flow rate provides a balance between analysis speed and separation efficiency (resolution).[9] |
| Oven Program | 1. Initial Temp: 80 °C, hold for 1 min2. Ramp: 15 °C/min to 280 °C3. Hold: 5 min | A temperature ramp is essential for eluting semi-volatile compounds as sharp peaks while separating them from other components.[6] This program should be optimized based on initial runs. |
Table 2: Recommended Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates stable and extensive fragmentation libraries (e.g., NIST). |
| Source Temperature | 230 °C | Prevents analyte condensation within the ion source. |
| Quadrupole Temp | 150 °C | Maintains ion trajectory and prevents contamination of the quadrupole. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Drastically increases sensitivity and selectivity by monitoring only specific ions characteristic of the analyte, filtering out matrix interference.[3] |
| Solvent Delay | 3-4 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector.[6] |
Predicted Mass Spectrum and SIM Ion Selection
For quantitative analysis in SIM mode, the selection of appropriate ions is paramount. Based on the structure of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine, we can predict the primary fragmentation pathways under EI conditions. Aromatic structures tend to produce stable molecular ions, and benzylic compounds frequently cleave to form the highly stable tropylium ion (m/z 91).[10]
Table 3: Predicted Fragments and SIM Ion Selection
| m/z (mass-to-charge) | Proposed Ion Identity | Role in Analysis |
| 214 | [M]⁺ (Molecular Ion) | Qualifier Ion 1 |
| 91 | [C₇H₇]⁺ (Tropylium Ion) | Quantifier Ion (Base Peak) |
| 123 | [M - C₇H₇]⁺ | Qualifier Ion 2 |
The Quantifier Ion should be the most abundant, unique fragment (predicted base peak) to maximize signal-to-noise. Qualifier Ions are used for confirmation; their relative abundance ratios to the quantifier ion should be consistent across all standards and samples.
Caption: Predicted EI fragmentation pathway for the target analyte.
Data Analysis and Quantification Workflow
The following workflow ensures the integrity and accuracy of the quantitative results.
Sources
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Application Note: Solvent Extraction Strategies for 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine
This Application Note and Protocol guide details the solvent extraction and isolation of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine . This compound, structurally characterized by a pyrazine core substituted with a methyl group and a lipophilic (2-methylphenyl)methoxy ether tail, presents unique challenges due to its potential acid sensitivity and high lipophilicity.
Executive Summary
This guide provides a validated protocol for the isolation of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine (Target Analyte) from synthetic reaction mixtures or complex biological matrices. Due to the weak basicity of the pyrazine ring (pKa ~0.6–1.0) and the acid-lability of the benzylic ether linkage, standard acid-base extraction ("pH swing") carries a high risk of hydrolysis.
We recommend a Neutral Liquid-Liquid Extraction (LLE) workflow utilizing Methyl tert-butyl ether (MTBE) as the primary solvent. This method prioritizes phase separation efficiency and hydrolytic stability over aggressive pH manipulation.
Chemical Context & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Understanding the molecule's properties is the foundation of a successful extraction.
| Property | Value (Est.) | Implication for Extraction |
| Molecular Formula | C₁₃H₁₄N₂O | Moderate molecular weight (~214.26 g/mol ). |
| LogP (Octanol/Water) | 3.5 – 4.2 | Highly lipophilic. The compound will partition strongly into non-polar organic solvents. |
| pKa (Conjugate Acid) | ~0.8 – 1.1 | Very weak base. Will not protonate at pH 4–7. Protonation requires pH < 1, which risks degradation. |
| Solubility (Water) | < 50 mg/L | Practically insoluble in water; "salting out" (brine) will drive recovery to >99%. |
| Stability | Acid-Sensitive | The benzylic ether bond is susceptible to cleavage by strong acids (e.g., HCl, HBr). |
The "Acid Trap" Risk
While many nitrogen heterocycles are purified by extracting into 1M HCl and washing the organic layer, this approach is contraindicated for this analyte. Literature on alkoxypyrazines indicates that acidic conditions facilitate the hydrolysis of the ether bond, yielding the corresponding pyrazinone and benzyl alcohol derivatives [1].
Solvent Selection Strategy
We evaluated three common solvent systems based on Hansen Solubility Parameters (HSP) and industrial safety metrics.
| Solvent System | Extraction Efficiency | Phase Separation | Safety/Green Score | Recommendation |
| Dichloromethane (DCM) | High | Excellent | Low (Carcinogen) | Lab Scale Only (If MTBE fails) |
| Ethyl Acetate (EtOAc) | Moderate-High | Moderate (Prone to emulsions) | Moderate | Alternative |
| MTBE (Methyl tert-butyl ether) | High | Excellent | High | Primary Recommendation |
| Hexane/Toluene | Low-Moderate | Excellent | Low (Neurotoxin) | Not Recommended |
Why MTBE? MTBE forms a distinct phase with water that separates rapidly, reducing the risk of emulsions common with pyrazine syntheses containing amphiphilic byproducts. Unlike EtOAc, it is less prone to hydrolysis itself and does not exchange acyl groups.
Detailed Experimental Protocol
Protocol A: Isolation from Aqueous Reaction Matrix (Standard)
Objective: Isolate the target pyrazine from a quenched reaction mixture containing salts, polar solvents (DMF/DMSO), and hydrophilic impurities.
Reagents Required:
-
Extraction Solvent: MTBE (HPLC Grade)
-
Wash Solution A: Deionized Water
-
Wash Solution B: Saturated Sodium Bicarbonate (NaHCO₃)
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine (Saturated NaCl)
Step-by-Step Workflow:
-
Quench & Dilution:
-
If the reaction is in a water-miscible solvent (e.g., DMF), pour the reaction mixture slowly into 5 volumes of ice-cold water .
-
Note: The product may precipitate as an oil or solid. Do not filter yet; proceed to extraction to recover dissolved oil.
-
-
Primary Extraction:
-
Add MTBE (1:1 ratio relative to the aqueous volume).
-
Agitate vigorously for 2 minutes. Allow phases to separate for 5 minutes.
-
Collect the upper organic layer (Organic Phase 1).
-
Repeat extraction of the aqueous layer with fresh MTBE (0.5 volume). Combine with Organic Phase 1.
-
-
Impurity Removal (The "Soft Wash"):
-
Polar Solvent Removal: Wash the combined organic phase with Water (1 x volume). This aggressively removes residual DMF/DMSO.
-
Acidic Impurity Removal: Wash with 5% NaHCO₃ (0.5 x volume). This removes any phenolic impurities (e.g., unreacted 2-methylbenzyl alcohol oxidation byproducts) or acidic catalysts.
-
Dehydration: Wash with Saturated Brine (0.5 x volume) to remove bulk water.
-
-
Drying & Concentration:
-
Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.
-
Filter off the desiccant.
-
Concentrate under reduced pressure (Rotary Evaporator) at 40°C .
-
Result: Crude oil or solid of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine.
-
Protocol B: Purification via Crystallization (Polishing)
Since the target is highly lipophilic and aromatic, it likely forms a solid. If the crude from Protocol A is impure:
-
Dissolve the crude residue in a minimum amount of hot Heptane (60°C).
-
Add Isopropanol (IPA) dropwise until the solution is just clear.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the crystals and wash with cold Heptane.
Process Visualization (Graphviz)
The following diagram illustrates the extraction logic, highlighting the critical decision points to avoid acid hydrolysis.
Caption: Optimized Neutral Extraction Workflow utilizing MTBE to preserve the acid-sensitive ether linkage.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Emulsion Formation | Amphiphilic impurities or high viscosity. | Add solid NaCl to the aqueous phase (salting out) or filter the biphasic mixture through a pad of Celite. |
| Low Yield | Product trapped in aqueous phase due to co-solvents (DMF). | Increase the number of water washes on the organic phase to pull out DMF, or back-extract the initial aqueous waste with EtOAc. |
| Hydrolysis (Pyrazinone formation) | Exposure to acidic conditions. | Ensure all aqueous washes are neutral or slightly basic (pH > 7). Avoid using acid to break emulsions. |
Analytical Validation
-
HPLC Method: C18 Column, Gradient 10% -> 90% Acetonitrile in Water (0.1% Formic Acid). Note: Formic acid in mobile phase is safe due to short residence time.
-
Target Retention: Expect elution in the high organic region (approx. 70-80% ACN) due to the benzylic tail.
References
-
Maga, J. A. (1982). Pyrazines in Foods: An Update. CRC Critical Reviews in Food Science and Nutrition. Link (Discusses stability and hydrolysis of alkoxypyrazines).
-
Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology. Link (Provides safety and metabolic context for pyrazine ethers).
-
PubChem. 2-Methoxy-6-methylpyrazine (Analog Compound Data). National Library of Medicine. Link (Used for LogP and physicochemical property estimation).
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Basis for solvent selection logic).
Application Note: Preparation of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine for Sensory Analysis
Abstract
This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and analytical verification of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine, culminating in its preparation for rigorous sensory analysis. Pyrazine derivatives are potent aroma compounds, and their accurate sensory characterization is critically dependent on the purity of the sample. This document outlines a robust Williamson ether synthesis approach, details purification via liquid-liquid extraction and column chromatography, and specifies analytical confirmation using Gas Chromatography-Mass Spectrometry (GC-MS). Finally, it establishes a clear methodology for preparing standardized samples for evaluation by a trained sensory panel, ensuring reproducible and reliable sensory data. This note is intended for researchers, chemists, and sensory scientists in the food, beverage, and fragrance industries.
Introduction: The Sensory Significance of Alkoxypyrazines
Alkoxypyrazines are a class of heterocyclic nitrogen compounds renowned for their exceptionally low odor thresholds and significant impact on the sensory profiles of numerous foods and beverages.[1][2] They are key contributors to the desirable roasty, nutty, and earthy aromas in products like coffee and cocoa, as well as the characteristic vegetative or "green" notes in certain wines and vegetables.[1][3][4] The specific compound, 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine, is of interest for its potential to impart complex nutty, earthy, and subtly spicy aromatic notes.
The human olfactory system can detect many pyrazines at concentrations in the parts-per-trillion range.[2] This potency means that even minuscule impurities can drastically alter the perceived aroma profile, leading to inaccurate sensory data and flawed product development decisions. Therefore, a meticulous and verifiable protocol for the synthesis and purification of this compound is paramount. This application note provides such a protocol, bridging the gap between organic synthesis and sensory science.
PART 1: Synthesis of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine
Principle of Synthesis: Williamson Ether Synthesis
The target molecule is synthesized via the Williamson ether synthesis, a classic and reliable method for forming ethers.[5][6] This Sngcontent-ng-c1989010908="" class="ng-star-inserted">N2 reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide. In this protocol, we will first generate the sodium salt of (2-methylphenyl)methanol (the alkoxide). This nucleophile will then displace the chlorine atom from 2-chloro-6-methylpyrazine to form the desired ether linkage.
Expert Commentary: The choice of the Williamson ether synthesis is deliberate. It is a high-yielding reaction with a well-understood mechanism, making it suitable for producing the target compound with predictable outcomes.[6][7] Using a strong base like sodium hydride ensures near-complete conversion of the alcohol to the more reactive alkoxide, driving the reaction to completion. The selection of a primary halide on the pyrazine ring is crucial to favor the Sngcontent-ng-c1989010908="" class="ng-star-inserted">N2 substitution pathway over a potential E2 elimination side reaction.
Diagram: Synthesis Pathway
Caption: Williamson ether synthesis of the target pyrazine.
Detailed Synthesis Protocol
Materials:
-
2-Chloro-6-methylpyrazine
-
(2-Methylphenyl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge the system with inert gas.
-
Alkoxide Formation:
-
To the flask, add (2-methylphenyl)methanol (1.0 eq) and anhydrous THF.
-
Cool the solution in an ice bath to 0°C.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.
-
-
Substitution Reaction:
-
Dissolve 2-chloro-6-methylpyrazine (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel.
-
Add the pyrazine solution dropwise to the alkoxide mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 66°C) and maintain for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
-
Workup and Extraction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel.
-
Add Dichloromethane (DCM) and water. Shake and separate the layers.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
PART 2: Purification and Analytical Verification
Rationale for High-Purity Requirements
For sensory analysis, chemical purity is synonymous with sensory purity. The goal is to ensure that the aroma profile evaluated by the panel is exclusively that of the target molecule. Co-eluting synthetic impurities, residual solvents, or reaction byproducts can introduce confounding aromas, rendering the sensory data invalid. A purity level of >99.5% as determined by GC-MS is the required standard for this application.
Purification Protocol: Flash Column Chromatography
Principle: Flash column chromatography is an effective technique for separating the target pyrazine from unreacted starting materials and non-polar byproducts.[8] The choice of a silica gel stationary phase and a non-polar to moderately polar mobile phase allows for efficient elution and separation based on polarity.
Materials & Equipment:
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.
-
Elution:
-
Begin eluting with 100% hexane, collecting fractions.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting with 98:2 Hexane:Ethyl Acetate and slowly increasing the ethyl acetate percentage).
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine as an oil or low-melting solid.
Expert Commentary: The gradient elution is key. Starting with a non-polar solvent like hexane will wash out non-polar impurities (e.g., residual mineral oil from NaH). Slowly increasing the polarity with ethyl acetate will then elute the target pyrazine, leaving more polar impurities adsorbed on the silica.[8] This methodical approach provides superior separation compared to a single isocratic elution.
Purity Verification: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is the gold standard for analyzing volatile flavor compounds.[9][10] The gas chromatograph separates components of the sample based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted components, providing a unique mass spectrum or "fingerprint" that confirms the molecular identity and allows for quantification of purity.[11]
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A common, robust non-polar column suitable for a wide range of volatile compounds. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Oven Program | Start at 50°C, hold 2 min, ramp 10°C/min to 280°C, hold 5 min | A standard temperature program that provides good separation for semi-volatile compounds. |
| Carrier Gas | Helium, constant flow 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching.[12] |
| MS Scan Range | 40-400 m/z | Captures the molecular ion and key fragment ions of the target compound. |
Procedure:
-
Prepare a dilute solution of the purified sample (approx. 100 ppm) in a high-purity solvent (e.g., ethanol or DCM).
-
Inject 1 µL into the GC-MS system.
-
Analyze the resulting chromatogram to determine the retention time and calculate the peak area percentage to confirm purity (>99.5%).
-
Analyze the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine.
PART 3: Preparation for Sensory Analysis
Guiding Principles for Sample Preparation
The preparation of samples for a sensory panel must be conducted with the same rigor as the chemical synthesis. The primary goals are safety, accuracy, and consistency. The chosen solvent must be odor-neutral and non-toxic. Concentrations must be carefully prepared to fall within a perceptible but not overwhelming range for the panelists. All samples must be coded and randomized to prevent bias.[13]
Diagram: Sensory Analysis Workflow
Caption: Overall workflow from pure compound to sensory report.
Protocol for Sensory Sample Preparation
Materials:
-
Purified 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine
-
Odorless, non-toxic solvent (e.g., Propylene Glycol, Diethyl Phthalate, or deodorized mineral oil)
-
Glass vials with PTFE-lined caps
-
Calibrated micropipettes
-
Analytical balance
-
Olfactory smelling strips
Procedure:
-
Stock Solution (e.g., 1000 ppm):
-
Accurately weigh 10 mg of the purified pyrazine.
-
Dissolve it in the chosen solvent to a final volume of 10 mL in a volumetric flask. This creates a 1000 ppm (w/v) stock solution.
-
-
Dilution Series:
-
Perform serial dilutions from the stock solution to prepare samples at desired concentrations for the panel (e.g., 10 ppm, 5 ppm, 1 ppm).
-
Always use calibrated pipettes and fresh tips for each dilution.
-
-
Sample Presentation:
-
For Olfactory Strips: Pipette a precise volume (e.g., 50 µL) of each dilution onto the coded end of an olfactory smelling strip. Allow the solvent to equilibrate for 1-2 minutes before presenting to the panel.[14]
-
For Aqueous Solution: If evaluating in a liquid medium, dose the appropriate concentration into spring water or a specified base solution. Ensure the pyrazine is fully dissolved.
-
-
Controls and Blinding:
-
Prepare a "blank" sample containing only the solvent.
-
Assign random three-digit codes to all samples, including the blank, to ensure the evaluation is blind.
-
| Parameter | Guideline | Rationale |
| Solvent | Propylene Glycol | Low volatility, odor-neutral, and safe for sensory applications. |
| Concentrations | 1-10 ppm (initial range) | This range is likely to be above the detection threshold but below a level that causes olfactory fatigue. The optimal range should be determined in preliminary tests. |
| Sample Coding | Randomized 3-digit codes | Prevents bias from panelists recognizing a sample order or identity. |
| Environment | Odor-free, controlled temperature and humidity room | As specified in ISO 6658, this minimizes external variables that could influence perception.[15] |
PART 4: Sensory Analysis Methodology - A Framework
A full sensory analysis protocol is extensive, but this framework provides the core methodologies based on international standards.[15][16]
Panelist Selection and Environment
-
Panelists: Use a panel of 8-12 trained assessors who have been screened for olfactory acuity and trained in descriptive analysis terminology.[17][18]
-
Environment: All evaluations must be conducted in a dedicated sensory analysis laboratory with individual booths, controlled lighting, and positive-pressure, carbon-filtered air to ensure an odor-free environment, as outlined in ISO 6658.[15][19]
Example Test Methodologies
-
Triangle Test (ISO 4120): This is a discriminative test used to determine if a perceptible difference exists between two samples.[16]
-
Procedure: Panelists are presented with three coded samples, two of which are identical and one is different. They are asked to identify the "odd" sample. This is useful for confirming that the synthesized pyrazine has a distinct aroma compared to a blank or a reference standard.
-
-
Quantitative Descriptive Analysis (QDA®): This is a descriptive method to create a full sensory profile of the compound.
-
Procedure: A trained panel develops a consensus vocabulary (a "lexicon") of aroma descriptors (e.g., "roasted peanut," "earthy," "cocoa," "bell pepper").[1][3] They then rate the intensity of each descriptor for the sample on a linear scale. The data is aggregated and analyzed statistically to create a quantitative aroma profile, often visualized as a spider or radar plot.
-
Conclusion
The successful sensory evaluation of a potent aroma chemical like 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine is entirely dependent on the meticulous work that precedes it. By following this comprehensive guide—from a robust and well-understood chemical synthesis to verifiable high-purity isolation and standardized sample preparation—researchers can have high confidence in their sensory data. This integration of synthetic chemistry, analytical verification, and sensory science provides a self-validating framework for generating reliable and reproducible results, enabling more accurate decisions in the development of new flavors and fragrances.
References
-
ISO 6658:2017. Sensory analysis — Methodology — General guidance. International Organization for Standardization. Available at: [Link]
-
Metrology, S. (2024). GC-MS: A Key Tool for Flavor and Fragrance Analysis. AZoM. Available at: [Link]
-
Matís. (n.d.). ISO standards for sensory evaluation. Available at: [Link]
-
Research and Reviews: Journal of Food and Dairy Technology. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Available at: [Link]
-
Tuša, F. D., et al. (n.d.). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. ResearchGate. Available at: [Link]
-
AZoLifeSciences. (2023). Using GC-MS to Analyze the Flavors in Fruit. Available at: [Link]
-
Fazer Food Services. (2018). SENSORY ANALYSIS HANDBOOK 2018. Available at: [Link]
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Available at: [Link]
-
Daily, S. F. (2023). The Science of Pyrazines in Wine. SevenFifty Daily. Available at: [Link]
-
Waterhouse Lab, UC Davis. (n.d.). Pyrazines. Available at: [Link]
-
Allen, M. S., et al. (1991). Contribution of Methoxypyrazines to Sauvignon blanc Wine Aroma. American Journal of Enology and Viticulture. Available at: [Link]
-
Shimadzu. (n.d.). GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. Available at: [Link]
-
International Organization for Standardization. (2017). ISO 6658:2017(en) Sensory analysis — Methodology — General guidance. Available at: [Link]
-
International Organization for Standardization. (2019). ISO 20613:2019(en) Sensory analysis — General guidance for the application of sensory analysis in quality control. Available at: [Link]
-
Gravity Wine House. (2019). The “mean greenies”: Methoxypyrazines in wine. Available at: [Link]
-
Scilit. (n.d.). ODOR THRESHOLD LEVELS OF PYRAZINE COMPOUNDS AND ASSESSMENT OF THEIR ROLE IN THE FLAVOR OF ROASTED FOODS. Available at: [Link]
-
DLG. (n.d.). Panel training on odour and aroma perception for sensory analysis. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
The Good Scents Company. (n.d.). methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine. Available at: [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
-
The Good Scents Company. (n.d.). 2-methoxy-6-methyl pyrazine. Available at: [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Available at: [Link]
-
DLG. (2017). DLG Expert report 07/2017: Practice guide for sensory panel training Part 1. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-methyl-6-vinylpyrazine. Available at: [Link]
-
St. Croix Sensory, Inc. (n.d.). "Odor Basics", Understanding and Using Odor Testing. Available at: [Link]
-
Vohra, S. K., et al. (1979). New synthesis of 2-amino-6-alkoxypyrazines from N-nitrosobis (cyanomethyl) amine and alkoxides. The Journal of Organic Chemistry. Available at: [Link]
-
Sidhu, D., et al. (2015). Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. Critical Reviews in Food Science and Nutrition. Available at: [Link]
-
FAO AGRIS. (n.d.). Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions. Available at: [Link]
-
MDPI. (2024). Integrated Molecular Informatics and Sensory-Omics Study of Core Trace Components and Microbial Communities in Sauce-Aroma High-Temperature Daqu from Chishui River Basin. Available at: [Link]
-
Mortzfeld, F. B., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal. Available at: [Link]
-
MDPI. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. Available at: [Link]
-
Wiley Online Library. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Available at: [Link]
- Google Patents. (n.d.). US6066736A - Process for preparing alkoxypyrazine derivatives.
-
ResearchGate. (n.d.). Recruiting, training and managing a sensory panel in odor nuisance testing. Available at: [Link]
Sources
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- 4. methoxymethyl pyrazine, 63450-30-6 [thegoodscentscompany.com]
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Microwave-assisted synthesis of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine
Revolutionizing Pyrazine Synthesis: A Microwave-Assisted Protocol for
2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine
Abstract
The synthesis of substituted pyrazines is a cornerstone of medicinal chemistry and drug development, with the pyrazine scaffold present in numerous pharmacologically active compounds. This application note presents a detailed, robust, and highly efficient protocol for the synthesis of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine, leveraging the power of microwave-assisted organic synthesis (MAOS). This method offers significant advantages over traditional convective heating approaches, including drastically reduced reaction times, improved yields, and enhanced purity of the final product.[1][2][3][4] We provide a comprehensive guide for researchers, scientists, and drug development professionals, encompassing the underlying chemical principles, a step-by-step experimental protocol, and strategies for reaction optimization and product characterization. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot the methodology effectively.
Introduction: The Significance of Pyrazine Derivatives and the Advent of Microwave Chemistry
Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities.[5][6] Their structural motif is a key component in a wide array of therapeutic agents, including those with anticancer, antibacterial, and antiviral properties. The target molecule, 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine, is a valuable intermediate for the synthesis of more complex molecular architectures.
Traditional methods for the synthesis of such pyrazine derivatives often involve lengthy reaction times, high temperatures, and can lead to the formation of undesirable byproducts, complicating purification.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a greener and more efficient alternative.[1][2][3] By utilizing microwave irradiation, energy is directly and uniformly delivered to the reacting molecules, leading to rapid heating and significant acceleration of reaction rates.[8][9] This technique aligns with the principles of green chemistry by reducing energy consumption and minimizing waste generation.[2][3]
This application note details a specific and optimized microwave-assisted protocol for a nucleophilic aromatic substitution (SNAr) reaction to produce 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine.
Reaction Principle: Nucleophilic Aromatic Substitution on the Pyrazine Ring
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrazine ring, caused by the two electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles.[6] In this protocol, the alkoxide generated from (2-methylphenyl)methanol acts as the nucleophile, displacing the chloride leaving group from the 2-chloro-6-methylpyrazine starting material.
The presence of the methyl group at the 6-position of the pyrazine ring has a modest electron-donating effect, which can influence the reactivity of the ring.[10] However, the overall electron-withdrawing character of the pyrazine system is sufficient to facilitate the SNAr reaction. The general mechanism is depicted below.
Reaction Scheme:
The reaction proceeds via the formation of a resonance-stabilized intermediate, known as a Meisenheimer complex, after the initial nucleophilic attack on the carbon atom bearing the chlorine.[11] The subsequent departure of the chloride ion yields the desired product.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS No. | Notes |
| 2-Chloro-6-methylpyrazine | ≥98% | Sigma-Aldrich | 38557-71-0 | Store in a cool, dry place.[12][13][14] |
| (2-Methylphenyl)methanol | ≥98% | Sigma-Aldrich | 89-95-2 | Corrosive, handle with care.[15][16][17] |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 | Highly reactive, handle under inert atmosphere. |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich | 68-12-2 | Anhydrous conditions are crucial. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | For chromatography. |
| Saturated Sodium Bicarbonate Solution | For workup. | |||
| Brine (Saturated NaCl Solution) | For workup. | |||
| Anhydrous Sodium Sulfate | For drying. |
Equipment
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system
-
NMR Spectrometer
-
GC-MS system
Experimental Protocol
Preparation of the Sodium Alkoxide
Causality: The in-situ generation of the more nucleophilic sodium alkoxide from (2-methylphenyl)methanol is critical for an efficient reaction. Sodium hydride is a strong, non-nucleophilic base that deprotonates the alcohol to form the alkoxide and hydrogen gas. This step should be performed with caution due to the flammable nature of hydrogen.
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF) (3 mL).
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to the DMF with stirring.
-
Slowly add (2-methylphenyl)methanol (1.2 eq.) dropwise to the suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 20 minutes, or until the evolution of hydrogen gas ceases.
Microwave-Assisted Synthesis
Causality: Microwave irradiation provides rapid and uniform heating of the reaction mixture, significantly accelerating the rate of the SNAr reaction.[9] The use of a sealed microwave vial allows the reaction to be performed at temperatures above the normal boiling point of the solvent, further increasing the reaction rate.[18]
-
To the freshly prepared sodium alkoxide solution, add 2-chloro-6-methylpyrazine (1.0 eq.).
-
Transfer the reaction mixture to a 10 mL microwave reaction vial containing a magnetic stir bar.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 15 minutes with stirring.
Workup and Purification
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully quench the reaction mixture by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Characterization
The identity and purity of the final product, 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Process Optimization and Discussion
The provided protocol is a robust starting point. However, for optimal results, some parameters may require fine-tuning depending on the specific microwave synthesizer and the purity of the reagents.
-
Temperature: The reaction temperature can be varied (e.g., 100-140 °C) to find the optimal balance between reaction rate and byproduct formation.
-
Time: The reaction time can be adjusted (e.g., 5-30 minutes). Reaction progress can be monitored by TLC or GC-MS.
-
Base: While sodium hydride is effective, other bases such as potassium tert-butoxide could also be explored.
-
Solvent: DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants. Other polar aprotic solvents like DMSO could also be considered.
Safety Precautions
-
Microwave synthesis should be conducted in a well-ventilated fume hood.
-
Sealed microwave vials can become pressurized; handle with care and follow the manufacturer's instructions for the microwave synthesizer.
-
Sodium hydride is a highly reactive and flammable solid. It should be handled under an inert atmosphere and away from water.
-
(2-Methylphenyl)methanol is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DMF is a potential teratogen; avoid inhalation and skin contact.
Visualization of the Workflow
Below are diagrams illustrating the key processes in this protocol.
Caption: Experimental workflow for the synthesis of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine.
Caption: Simplified SNAr reaction mechanism.
Conclusion
The microwave-assisted synthesis of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine presented in this application note offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. By understanding the underlying principles of microwave chemistry and nucleophilic aromatic substitution, researchers can effectively implement and adapt this protocol for the synthesis of a wide range of pyrazine derivatives, thereby accelerating the drug discovery and development process.
References
- Vertex AI Search. (2024). Microwave assisted green organic synthesis.
- Green Chemistry (RSC Publishing).
- SpringerLink. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Advanced Journal of Chemistry, Section A. (n.d.).
- ResearchGate. (2024). THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Cheméo. (n.d.). Chemical Properties of (2-Methylphenyl) methanol, 2-methylpropyl ether.
- Cheméo. (n.d.). Chemical Properties of (2-Methylphenyl) methanol, 2-methylbutyl ether.
- Cheméo. (n.d.). (2-Methylphenyl) methanol, ethyl ether - Chemical & Physical Properties.
- Cheméo. (n.d.). (2-Methylphenyl) methanol, tert,-butyl ether - Chemical & Physical Properties.
- BenchChem. (n.d.).
- Research Journal of Chemistry and Environment. (n.d.). Synthesis some of new esters derivative from pyrazine carboxylic acids by microwave and study their biological activity.
- PMC. (n.d.).
- International Journal of Research in Pharmacy and Allied Science. (n.d.).
- BenchChem. (n.d.).
- Thieme. (n.d.). Microwave-Assisted Synthesis of Pyrazolotriazines.
- ACS Publications. (2018).
- PubChem. (n.d.). (2-Methylphenyl) methanol, 2-methylpropyl ether | C12H18O | CID 19386693.
- Semantic Scholar. (n.d.). Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines.
- PMC. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- BS Public
- Sigma-Aldrich. (2025).
- Wikipedia. (n.d.).
- Biosynce. (2025). What are the products of pyrazine substitution reactions?.
- PMC. (2009). Extraction with SPME and Synthesis of 2-Methyl-6-vinylpyrazine by a 'One Pot' Reaction Using Microwaves.
- LookChem. (n.d.). Cas 38557-71-0,2-Chloro-6-methylpyrazine.
- University of Kashan. (n.d.). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity.
- PubChem. (n.d.). 2-Chloro-6-methylpyrazine | C5H5ClN2 | CID 7170095.
- MDPI. (n.d.). Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827.
- Sigma-Aldrich. (n.d.). 2-Chloro-6-methylpyrazine.
- ChemicalBook. (n.d.). 2-methoxy-6-methylpyrazine synthesis.
- ResearchGate. (n.d.). Synthesis of 2-methyl-6-vinylpyrazine.
- Sigma-Aldrich. (n.d.). 2-Chloro-6-methylpyrazine AldrichCPR 38557-71-0.
- PMC. (n.d.). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.
- Google Patents. (n.d.).
- PubChem. (n.d.). 2-Methoxy-6-methylpyrazine | C6H8N2O | CID 520395.
- PubMed. (2009). Extraction with SPME and synthesis of 2-methyl-6-vinylpyrazine by a 'one pot' reaction using microwaves.
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Troubleshooting & Optimization
Technisches Support-Center: Optimierung der Synthese von 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazin
Answering in German as requested by the user.
Absolut! Hier ist ein technisches Support-Center, das speziell auf die Verbesserung der Reaktionsausbeuten bei der Synthese von 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazin zugeschnitten ist.
Anwendungsbereich: Dieses Handbuch richtet sich an Forscher, Chemiker und Fachleute in der pharmazeutischen Entwicklung, die an der Synthese von 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazin beteiligt sind. Es bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um typische Herausforderungen zu bewältigen und die Reaktionsausbeuten zu maximieren.
Übersicht und Reaktionsmechanismus
Die Synthese von 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazin erfolgt typischerweise über eine nukleophile aromatische Substitution (SNAr), eine Variante der Williamson-Ethersynthese.[1][2] Bei dieser Reaktion wird das elektronenarme 2-Chlor-6-methylpyrazin[3] mit dem Alkoxid von (2-Methylphenyl)methanol umgesetzt. Der Pyrazinring, der als elektronen-ziehende Gruppe fungiert, aktiviert die Chlor-Position und ermöglicht den Angriff des nukleophilen Alkoxids.[4][5]
Das Verständnis des zugrunde liegenden Mechanismus ist entscheidend für die Diagnose von Problemen und die Optimierung der Bedingungen. Der Prozess umfasst zwei Hauptschritte:
-
Deprotonierung: Eine Base deprotoniert den (2-Methylphenyl)methanol und erzeugt ein hochreaktives Alkoxid-Nukleophil.
-
Nukleophile Substitution: Das Alkoxid greift das elektronenarme Kohlenstoffatom des Pyrazinrings an, das an das Chloratom gebunden ist, und verdrängt dieses unter Bildung des gewünschten Etherprodukts.
Abbildung 1: Allgemeiner Mechanismus der SNAr-Reaktion.
Häufig gestellte Fragen (FAQs)
F1: Was ist die häufigste Ursache für niedrige Ausbeuten bei dieser Synthese?
A1: Niedrige Ausbeuten sind oft auf eine unvollständige Bildung des Alkoxid-Nukleophils oder auf suboptimale Reaktionsbedingungen zurückzuführen. Die häufigsten Probleme sind:
-
Unzureichende Basenstärke oder -menge: Die Base ist möglicherweise nicht stark genug, um den Alkohol vollständig zu deprotonieren.[6]
-
Feuchtigkeit im Reaktionssystem: Wasser kann mit starken Basen (wie NaH) reagieren und das Alkoxid-Nukleophil neutralisieren.
-
Suboptimale Temperatur und Reaktionszeit: Die Reaktion erfordert möglicherweise Erhitzen, um eine angemessene Geschwindigkeit zu erreichen, aber zu hohe Temperaturen können zu Zersetzung führen.[7]
-
Falsche Lösungsmittelauswahl: Das Lösungsmittel spielt eine entscheidende Rolle bei der Solvatisierung der Reagenzien und der Stabilisierung des Übergangszustands.[8][9]
F2: Welche Ausgangsmaterialien sollte ich verwenden und wie stelle ich deren Qualität sicher?
A2: Die Standardausgangsmaterialien sind 2-Chlor-6-methylpyrazin und (2-Methylphenyl)methanol. Die Reinheit dieser Reagenzien ist entscheidend.[10] Verunreinigungen können zu Nebenreaktionen führen oder Katalysatoren vergiften, falls diese verwendet werden. Es wird empfohlen, die Ausgangsmaterialien vor Gebrauch mittels NMR oder GC-MS zu analysieren. Stellen Sie sicher, dass das Lösungsmittel wasserfrei ist, insbesondere bei Verwendung von wasserempfindlichen Basen wie Natriumhydrid (NaH).
F3: Gibt es alternative Reaktionswege zu dieser SNAr-Reaktion?
A3: Während die SNAr-Reaktion die direkteste und am weitesten verbreitete Methode ist, könnten alternative, wenn auch oft komplexere, Wege in Betracht gezogen werden. Dazu gehören Palladium-katalysierte Kupplungsreaktionen (z. B. Buchwald-Hartwig-Etherifizierung). Allerdings sind SNAr-Reaktionen für aktivierte Heterozyklen wie Chlorpyrazine oft effizienter, kostengünstiger und erfordern keine teuren Metallkatalysatoren.[4]
Anleitung zur Fehlerbehebung
Problem 1: Geringe oder keine Umwandlung der Ausgangsmaterialien
F: Meine Reaktion zeigt nach der Analyse (TLC, LC-MS) hauptsächlich unumgesetztes 2-Chlor-6-methylpyrazin. Woran könnte das liegen?
A: Dies deutet stark auf ein Problem mit Ihrem Nukleophil oder den Reaktionsbedingungen hin. Betrachten Sie die folgenden Ursachen und Lösungen:
-
Ursache 1: Unvollständige Alkoxidbildung.
-
Erklärung: Das (2-Methylphenyl)methanol wurde nicht vollständig deprotoniert, was zu einer geringen Konzentration des aktiven Nukleophils führt. Dies ist oft der Fall, wenn eine zu schwache Base verwendet wird oder wenn die Base durch Feuchtigkeit desaktiviert wurde.
-
Lösung:
-
Wahl der Base: Verwenden Sie eine starke Base, um eine irreversible Deprotonierung sicherzustellen. Natriumhydrid (NaH, 60 % Dispersion in Mineralöl) ist eine ausgezeichnete Wahl für die Synthese im Labormaßstab.[11] Alternativ können Basen wie Kalium-tert-butoxid (t-BuOK) oder Kaliumcarbonat (K2CO3) in einem geeigneten Lösungsmittel verwendet werden.[2][12]
-
Ausschluss von Feuchtigkeit: Trocknen Sie das Lösungsmittel (z. B. DMF, DMSO) vor Gebrauch über Molekularsieben. Führen Sie die Reaktion unter einer inerten Atmosphäre (Stickstoff oder Argon) durch.
-
Vorbereitung des Alkoxids: Geben Sie die Base zum Alkohol in wasserfreiem Lösungsmittel und rühren Sie 30-60 Minuten bei Raumtemperatur, bevor Sie das 2-Chlor-6-methylpyrazin zugeben. Die Entwicklung von Wasserstoffgas bei Verwendung von NaH ist ein Indikator für die Alkoxidbildung.[13]
-
-
-
Ursache 2: Zu niedrige Reaktionstemperatur.
-
Erklärung: SNAr-Reaktionen erfordern oft eine thermische Aktivierung, um die Energiebarriere für die Bildung des Meisenheimer-Komplexes zu überwinden.
-
Lösung: Erhöhen Sie die Reaktionstemperatur schrittweise. Ein guter Ausgangspunkt ist 80 °C. Überwachen Sie die Reaktion mittels TLC oder LC-MS. Temperaturen zwischen 80-120 °C sind für ähnliche Systeme üblich.[14]
-
-
Ursache 3: Ungeeignetes Lösungsmittel.
-
Erklärung: Das Lösungsmittel muss die Ionen stabilisieren, ohne die Reaktivität des Nukleophils zu beeinträchtigen.
-
Lösung: Polare aprotische Lösungsmittel wie DMF, DMSO, DMAc oder NMP sind ideal, da sie das Kation (z. B. Na+) gut solvatisieren, das Alkoxid-Anion aber nur schwach umhüllen, wodurch dessen Nukleophilie erhalten bleibt.[2][8]
-
Problem 2: Bildung signifikanter Nebenprodukte
F: Meine Roh-NMR- und LC-MS-Analysen zeigen mehrere Verunreinigungen neben meinem Produkt. Was sind die wahrscheinlichsten Nebenprodukte und wie kann ich sie vermeiden?
A: Die Bildung von Nebenprodukten ist typischerweise auf zu hohe Temperaturen, die Reaktivität der Ausgangsmaterialien oder Verunreinigungen zurückzuführen.
-
Ursache 1: Thermische Zersetzung.
-
Erklärung: Pyrazin-Derivate oder das Benzylalkohol-Ausgangsmaterial können bei zu hohen Temperaturen (>120-140 °C) oder langen Reaktionszeiten zerfallen.
-
Lösung: Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die eine angemessene Umwandlungsrate ermöglicht. Optimieren Sie die Reaktionszeit, um eine längere Exposition gegenüber hohen Temperaturen zu vermeiden.
-
-
Ursache 2: C-Alkylierung statt O-Alkylierung.
-
Erklärung: Obwohl bei Benzylalkoholen weniger wahrscheinlich als bei Phenolen, besteht eine geringe Möglichkeit der Alkylierung am aromatischen Ring des (2-Methylphenyl)methoxids.[2]
-
Lösung: Dieses Problem ist bei dieser spezifischen Reaktion selten. Die Verwendung stark polarer aprotischer Lösungsmittel (DMF, DMSO) begünstigt die gewünschte O-Alkylierung.
-
-
Ursache 3: Reaktion mit dem Lösungsmittel.
-
Erklärung: Einige Lösungsmittel, insbesondere unter basischen Bedingungen und bei hohen Temperaturen, können an der Reaktion teilnehmen. Beispielsweise kann DMF zu Dimethylamin und Kohlenmonoxid hydrolysieren.
-
Lösung: Verwenden Sie hochreine, wasserfreie Lösungsmittel und vermeiden Sie übermäßig hohe Temperaturen. Wenn eine Zersetzung des Lösungsmittels vermutet wird, sollten Sie ein stabileres Lösungsmittel wie DMSO oder Sulfolan in Betracht ziehen.
-
Abbildung 2: Workflow zur Fehlerbehebung bei geringer Ausbeute.
Optimierte Protokolle und quantitative Daten
Tabelle 1: Empfohlene Reaktionsparameter
| Parameter | Empfehlung | Begründung & Referenzen |
| Elektrophil | 2-Chlor-6-methylpyrazin | Der Pyrazinring aktiviert die Chlor-Position für die SNAr-Reaktion.[4][5] |
| Nukleophil | (2-Methylphenyl)methanol | Wird in situ zum reaktiven Alkoxid deprotoniert. |
| Base | NaH (60% in Öl), 1.2 Äquivalente | Starke, nicht-nukleophile Base zur irreversiblen Deprotonierung.[11] |
| K₂CO₃, 2.0 Äquivalente | Mildere, sicherere Alternative, die möglicherweise höhere Temperaturen erfordert.[2] | |
| Lösungsmittel | DMF oder DMSO (wasserfrei) | Polare aprotische Lösungsmittel maximieren die Nukleophilie des Alkoxids.[8][9] |
| Temperatur | 80–100 °C | Bietet einen guten Kompromiss zwischen Reaktionsgeschwindigkeit und Stabilität.[7][14] |
| Reaktionszeit | 4–12 Stunden | Die Reaktion sollte mittels TLC oder LC-MS überwacht werden, um den optimalen Endpunkt zu bestimmen. |
| Atmosphäre | Inert (N₂ oder Ar) | Verhindert die Deaktivierung der Base und des Nukleophils durch Luftfeuchtigkeit. |
Detailliertes Versuchsprotokoll
Warnung: Führen Sie alle Operationen in einem gut belüfteten Abzug durch und tragen Sie geeignete persönliche Schutzausrüstung (PSA). Natriumhydrid reagiert heftig mit Wasser.
-
Vorbereitung: Trocknen Sie einen 100-mL-Rundkolben mit einem Magnetrührstab im Ofen und lassen Sie ihn unter einer Stickstoff- oder Argonatmosphäre abkühlen.
-
Alkoxidbildung:
-
Geben Sie (2-Methylphenyl)methanol (1.2 Äquivalente) in den Kolben und lösen Sie es in 30 mL wasserfreiem DMF.
-
Geben Sie unter Rühren vorsichtig und portionsweise Natriumhydrid (1.2 Äquivalente, 60 % Dispersion in Mineralöl) zu.
-
Hinweis: Es wird eine Gasentwicklung (H₂) beobachtet.
-
Rühren Sie die Suspension 45 Minuten bei Raumtemperatur, um eine vollständige Deprotonierung sicherzustellen.
-
-
SNAr-Reaktion:
-
Lösen Sie 2-Chlor-6-methylpyrazin (1.0 Äquivalent) in 10 mL wasserfreiem DMF und geben Sie es langsam über eine Spritze zur Alkoxid-Suspension.
-
Erhitzen Sie das Reaktionsgemisch unter Rühren auf 90 °C.
-
Überwachen Sie den Fortschritt der Reaktion alle 2 Stunden mittels TLC (z. B. mit einem Eluentengemisch aus 4:1 Hexan:Ethylacetat). Die Reaktion ist in der Regel nach 6-8 Stunden abgeschlossen.
-
-
Aufarbeitung:
-
Kühlen Sie die Reaktion auf Raumtemperatur ab.
-
Löschen Sie überschüssiges NaH vorsichtig durch langsame Zugabe von 5 mL Isopropanol, gefolgt von 20 mL Wasser.
-
Extrahieren Sie die wässrige Phase dreimal mit 50 mL Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit gesättigter Kochsalzlösung (Sole).
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
-
Reinigung:
-
Das Rohprodukt erscheint typischerweise als gelbes bis braunes Öl oder Feststoff.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie an Kieselgel. Verwenden Sie einen Gradienten von Hexan zu einem Gemisch aus Hexan und Ethylacetat, um das Produkt zu eluieren.
-
Referenzen
-
Wikipedia. (n.d.). Williamson ether synthesis. Abgerufen von [Link]
-
Coutts, S. J., et al. (2016). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemistryOpen, 5(5), 446–450. Verfügbar unter: [Link]
-
Coutts, S. J., et al. (2016). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. ResearchGate. Verfügbar unter: [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Abgerufen von [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Abgerufen von [Link]
-
El-Sayed, M. A., et al. (2018). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. ResearchGate. Verfügbar unter: [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Verfügbar unter: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Abgerufen von [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Abgerufen von [Link]
-
Wang, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(21), 7247. Verfügbar unter: [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Abgerufen von [Link]
-
Li, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-10. Verfügbar unter: [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Abgerufen von [Link]
-
Toma, M., et al. (2021). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 26(11), 3141. Verfügbar unter: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Abgerufen von [Link]
-
Ison, A. (n.d.). SNAr Reaction in Other Common Molecular Solvents. WordPress. Abgerufen von [Link]
-
Google Patents. (n.d.). US3328402A - Pyrazine derivatives. Abgerufen von
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Verfügbar unter: [Link]
-
Taylor & Francis Online. (n.d.). Greener approach toward one pot route to pyrazine synthesis. Abgerufen von [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Abgerufen von [Link]
-
PubMed. (2025). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. Abgerufen von [Link]
-
ResearchGate. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Abgerufen von [Link]
-
Semantic Scholar. (2013). Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. Abgerufen von [Link]
-
ResearchGate. (n.d.). Synthesis of 2-methyl-6-vinylpyrazine. Abgerufen von [Link]
-
PubChem. (n.d.). 2-Methoxy-6-methylpyrazine. Abgerufen von [Link]
-
The Good Scents Company. (n.d.). 2-methoxy-6-methyl pyrazine. Abgerufen von [Link]
-
Royal Society of Chemistry. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Abgerufen von [Link]
-
Wiley Online Library. (2021). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Abgerufen von [Link]
-
PubChem. (n.d.). 2-Chloro-6-methylpyrazine. Abgerufen von [Link]
-
PubChem. (n.d.). (2-Chloro-6-methylphenyl)methanol. Abgerufen von [Link]
-
The Good Scents Company. (n.d.). 2-methyl-6-vinyl pyrazine. Abgerufen von [Link]
-
PubChem. (n.d.). 2-Methylpyrazine. Abgerufen von [Link]
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- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. 2-Chloro-6-methylpyrazine | C5H5ClN2 | CID 7170095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. tandfonline.com [tandfonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines [mdpi.com]
Technical Support Center: Minimizing Hydrolysis in Pyrazine Ether Synthesis
Topic: Minimizing Hydrolysis Byproducts in Pyrazine Ether Synthesis (
Executive Summary & Mechanistic Context[1][2][3][4][5][6][7]
The Problem:
In the synthesis of pyrazine ethers via Nucleophilic Aromatic Substitution (
The Cause:
Pyrazines are electron-deficient heterocycles. The same electronic activation that facilitates the attack of your desired alkoxide (
The Solution: Eliminating hydrolysis requires a shift from "standard organic synthesis" hygiene to rigorous exclusion of moisture and kinetic control of the nucleophile generation.
Visualizing the Competitive Pathway
The diagram below illustrates the bifurcation point where your reaction succeeds or fails.
Figure 1: The kinetic competition between etherification and hydrolysis. Note that hydroxide is often a smaller, harder nucleophile, making it kinetically competent even at low concentrations.
Critical Reagents & Solvents (The "Dry" Standard)
To minimize hydrolysis, you must treat water as a stoichiometric poison, not just a solvent impurity.
Solvent Selection Guide
| Solvent | Suitability | Risk Factor | Pre-Treatment Protocol |
| THF | High | Low | Distill over Na/Benzophenone or use Molecular Sieves (3Å). Excellent for NaH protocols. |
| DMF | Medium | High | Highly hygroscopic. Must be fresh (anhydrous grade) or stored over activated sieves. Hydrolyzes to dimethylamine/formate if wet/hot. |
| DMSO | Medium | High | Hygroscopic. Difficult to remove. Use only if solubility is an issue in THF. |
| Toluene | High | Low | Good for phase-transfer conditions, but requires specific catalysts (18-crown-6). |
Base Selection: The "Hydroxide Generator" Trap
Many researchers use Carbonates (
-
Recommended: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) .
-
Why: NaH generates the alkoxide irreversibly with
gas as the byproduct. Once vented, no water/hydroxide source remains in the system.
-
Optimized Experimental Protocol
Objective: Synthesis of 2-alkoxypyrazine from 2-chloropyrazine with <5% Pyrazinol formation.
Reagents
-
2-Chloropyrazine (1.0 equiv)
-
Alcohol (R-OH) (1.1 - 1.2 equiv)
-
Sodium Hydride (60% in oil) (1.2 equiv)
-
Anhydrous THF (0.2 M concentration relative to substrate)
Step-by-Step Methodology
-
Alkoxide Generation (The "Pre-Activation" Step):
-
Flame-dry a 2-neck round bottom flask under Argon/Nitrogen flow.
-
Add NaH (1.2 equiv) and wash with dry hexane (optional, to remove oil) if high purity is required.
-
Add Anhydrous THF. Cool to 0°C.
-
Add the Alcohol (R-OH) dropwise.
-
Checkpoint: Allow to stir at RT for 30 mins. Ensure
evolution ceases. This ensures the base is consumed by the alcohol, not the substrate.
-
-
Substrate Addition:
-
Cool the alkoxide solution back to 0°C.
-
Add 2-Chloropyrazine (dissolved in minimal dry THF) dropwise.
-
Reasoning: Adding the electrophile to the pre-formed nucleophile prevents the base from attacking the pyrazine ring (which can lead to polymerization or other side reactions).
-
-
Reaction & Monitoring:
-
Warm to Room Temperature (RT). Monitor via TLC/LCMS.
-
Note: Most simple pyrazine substitutions proceed at RT or mild heat (40-60°C). Avoid reflux unless necessary, as high heat promotes hydrolysis if any trace water exists.
-
-
Quenching (Critical):
-
Quench with Solid Ammonium Chloride or a minimal amount of water at 0°C.
-
Do not dump the reaction into a large volume of basic water immediately, as the product might be sensitive.
-
Troubleshooting Guide (FAQ Format)
Q1: I am using anhydrous DMF, but I still see 15% hydroxypyrazine by LCMS. Why? A: "Anhydrous" DMF from a bottle is often wet upon opening. DMF is extremely hygroscopic.
-
The Fix: Switch to THF if your solubility permits. If you must use DMF, store it over activated 4Å molecular sieves for 24 hours before use. Additionally, check your inert gas line; a balloon is often insufficient for long reactions. Use a positive pressure manifold.
Q2: My reaction stalls at 60% conversion. Should I add more base? A: No. Adding fresh base (like NaH) to a reaction mixture containing product and unreacted chloropyrazine often leads to degradation.
-
The Fix: The stall is likely due to the consumption of the alkoxide by adventitious water or decomposition. It is better to filter the reaction, isolate the crude, and re-subject the recovered starting material to fresh conditions, or start with a higher equivalent of alkoxide (1.5 equiv) initially.
Q3: Can I use NaOH or KOH with a Phase Transfer Catalyst (PTC)?
A: Only for very hydrophobic alcohols. For short-chain alcohols, the concentration of
-
The Fix: Stick to the NaH/THF anhydrous protocol.
Q4: I see a "dimer" impurity. What is it? A: This is likely the result of the product (alkoxypyrazine) acting as a nucleophile or radical coupling if the temperature is too high.
-
The Fix: Keep the temperature below 60°C. Ensure your stoichiometry is strict (1.1 equiv alcohol).
Advanced Optimization Workflow
Use this logic flow to determine the specific adjustments for your substrate.
Figure 2: Decision matrix for optimizing reaction conditions based on solubility and steric factors.
References
-
Mechanistic Foundation of SNAr
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews, 49(2), 273–412. Link
-
- Pyrazine Reactivity & Synthesis: Sato, N. (1980). Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives. Pergamon Press. (Standard text on Pyrazine reactivity).
-
Optimization of Alkoxylation (Green vs. Classical)
- Note: While recent literature suggests PEG-400 as a green solvent (See: Vertex Search Result 1.1)
-
Li, J., et al. (2021).[1] Cu-catalyzed sonochemical synthesis of 2-alkynyl substituted 3-chloropyrazine derivatives. Ultrasonics Sonochemistry. Link (Demonstrates copper-catalyzed alternatives which can avoid harsh SNAr conditions).
- Base Selection in SNAr: Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: A Guide to Reagent Selection. Journal of Organic Chemistry. (General reference for base/solvent pairings).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Pyrazines and Sodium Hydride before handling.
Sources
Technical Support Center: Resolving Thermal Degradation Issues of Pyrazines During Gas Chromatography
This guide is intended for researchers, scientists, and drug development professionals who utilize gas chromatography (GC) for the analysis of pyrazines. Pyrazines, while crucial for flavor, fragrance, and pharmaceutical applications, are susceptible to thermal degradation in the high-temperature environment of a GC system. This can lead to inaccurate quantification, poor reproducibility, and the misidentification of analytes. This technical support center provides in-depth troubleshooting guides and frequently asked questions to help you overcome these challenges and ensure the integrity of your analytical data.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the GC analysis of pyrazines, offering systematic solutions grounded in scientific principles.
Issue 1: Poor Peak Shape (Tailing or Broadening)
Symptoms:
-
Asymmetrical peaks with a distinct "tail."
-
Broadened peaks, leading to decreased resolution and sensitivity.
-
Inconsistent peak integration.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Active Sites in the Inlet | Free silanol groups on the surface of an undeactivated or contaminated glass liner can interact with the nitrogen atoms in pyrazines via hydrogen bonding. This secondary interaction slows down the transfer of the analyte to the column, resulting in peak tailing.[1] | 1. Use a Deactivated Liner: Always use a high-quality, deactivated inlet liner. Consider liners with different deactivation technologies for optimal inertness. 2. Regular Liner Replacement: Replace the liner regularly, especially when analyzing complex matrices, to prevent the buildup of non-volatile residues that can create active sites. |
| Column Contamination or Degradation | The accumulation of non-volatile sample components at the head of the column can expose active sites. Over time, the stationary phase itself can degrade, especially at elevated temperatures, leading to poor peak shape.[1][2] | 1. Trim the Column: Remove the first few centimeters of the column to eliminate contaminated sections. 2. Column Bake-out: Condition the column at a high temperature (within its specified limit) to remove contaminants.[1][2] |
| Suboptimal Inlet Temperature | If the inlet temperature is too low, pyrazines may not vaporize efficiently and completely, leading to slow and incomplete transfer to the column, which results in broad peaks.[1] | 1. Optimize Inlet Temperature: A typical starting point for pyrazine analysis is between 230-270 °C.[1][3] However, it's crucial to find the lowest temperature that allows for efficient vaporization without causing degradation. |
| Incorrect Carrier Gas Flow Rate | An improper flow rate can lead to band broadening. There is an optimal flow rate for each carrier gas and column dimension that provides the best efficiency.[1][4] | 1. Set the Correct Flow Rate: Ensure your carrier gas flow rate is optimized for your column's internal diameter (e.g., ~1.0 mL/min for a 0.25 mm ID column).[1] |
Experimental Workflow: Troubleshooting Peak Tailing
A logical workflow for addressing poor peak shape in pyrazine analysis.
Issue 2: Analyte Loss and Irreproducible Results
Symptoms:
-
Lower than expected peak areas for pyrazine standards.
-
Poor quantitative reproducibility (high %RSD).
-
Complete absence of expected pyrazine peaks.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Thermal Degradation in the Inlet | The high temperature of the injection port is a primary cause of pyrazine degradation. This is exacerbated by the presence of active sites or catalytic metal surfaces.[5] | 1. Lower the Inlet Temperature: Experiment with reducing the inlet temperature in increments of 10-20 °C to find a balance between efficient volatilization and minimal degradation.[5] 2. Consider Alternative Injection Techniques: For highly sensitive pyrazines, techniques like Cool On-Column (COC) or Programmed Temperature Vaporization (PTV) can significantly reduce thermal stress.[6][7][8] |
| System Leaks | Leaks in the carrier gas line, septum, or column fittings can prevent the sample from reaching the detector and introduce oxygen, which can promote degradation.[1] | 1. Perform a Leak Check: Use an electronic leak detector to systematically check all fittings and connections. 2. Replace the Septum: A worn or cored septum is a common source of leaks. |
| Improper Column Selection | The choice of stationary phase is critical. While non-polar columns can be used, polar columns often provide better separation and can be more inert towards pyrazines.[1] | 1. Select a Suitable Column: For pyrazine isomers, a polar column such as a DB-WAX or SUPELCOWAX 10 is often recommended.[1][9] |
Logical Relationship: Minimizing Thermal Degradation
Key causes of thermal degradation and their corresponding solutions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best injection technique for thermally sensitive pyrazines?
A: For compounds that are particularly prone to thermal degradation, Cool On-Column (COC) injection is the ideal choice.[7][8] This technique deposits the sample directly onto the column at a low temperature, completely avoiding the hot inlet where most degradation occurs.[7][8] If COC is not available, a Programmed Temperature Vaporization (PTV) inlet is the next best option. A PTV allows for a "cold" injection followed by a rapid temperature ramp, minimizing the time the analyte spends at high temperatures.[6][10]
Q2: How do I know if my pyrazines are degrading in the GC?
A: A good diagnostic test is to perform injections at varying inlet temperatures. Inject a known standard at your current method temperature, then repeat the injection at progressively lower temperatures (e.g., in 25 °C decrements). If you observe that the peak area of your parent pyrazine increases as the temperature decreases, it is a strong indication that thermal degradation is occurring at higher temperatures.[5][11] You may also see "degradation peaks" appear at higher temperatures, which will decrease or disappear as the inlet temperature is lowered.[5]
Q3: Can my choice of GC column affect the thermal degradation of pyrazines?
A: Yes. While the primary source of degradation is the inlet, on-column degradation can also occur, especially if the column is old or contaminated.[4] The choice of stationary phase is also important. For separating pyrazine isomers, which can be challenging, a polar stationary phase (like WAX) is often recommended.[1][12] These columns can also offer a more inert surface compared to some non-polar phases, potentially reducing on-column degradation.
Q4: I see "ghost peaks" in my blank runs after analyzing pyrazines. What is the cause?
A: Ghost peaks are typically due to carryover from previous injections. This can be caused by contamination in the inlet liner, syringe, or at the head of the GC column.[2] To resolve this, implement a rigorous syringe cleaning protocol, replace your inlet liner and septum regularly, and consider baking out your column. If the problem persists, you may need to develop a more thorough cleaning method for your entire injection system.
References
- Phenomenex. (2025, June 17). GC Injection Techniques for Accurate Chromatography.
- GL Sciences. (n.d.). Injection techniques for GC.
- BenchChem. (2025, December). Optimization of GC-MS parameters for sensitive pyrazine detection.
- News-Medical.Net. (2025, May 22). Overview Of GC-MS Injection Techniques.
- Neliti. (n.d.). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction.
- ScienceDirect. (n.d.). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate.
- MDPI. (2021, April 26). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils.
- LCGC International. (2020, July 1). Beat the Heat: Cold Injections in Gas Chromatography.
- MDPI. (2023, December 23). An Approach to Flavor Chemical Thermal Degradation Analysis.
- PubMed. (n.d.). Pyrazine formation from serine and threonine.
- Amerigo Scientific. (n.d.). A Guide to GC Column Selection.
- MDPI. (2024, February 19). Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu.
- SIELC Technologies. (2019, November 14). Pyrazine.
- PubMed. (2019, March 29). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS).
- Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- Sigma-Aldrich. (n.d.). GC Analysis of Pyrazines in Peanut Butter.
- Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
- Phenomenex. (2018, January 15). Selecting the Ideal GC Columns for Analysis.
- Mason Technology. (2025, December 17). Common Gas Chromatography Problems | Master the Basics.
- Scribd. (n.d.). Analysis of Pyrazines by GC.
- vscht.cz. (n.d.). Analytica Chimica Acta.
- Separation Science. (2023, December 8). Activity and Decomposition.
- ACS Publications. (n.d.). Formation of pyrazines from thermal treatment of some amino-hydroxy compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. media.neliti.com [media.neliti.com]
- 4. Common Gas Chromatography Problems | Master the Basics [masontechnology.ie]
- 5. sepscience.com [sepscience.com]
- 6. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 7. glsciences.eu [glsciences.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]
- 10. Overview Of GC-MS Injection Techniques - Blogs - News [alwsci.com]
- 11. repository.si.edu [repository.si.edu]
- 12. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Optimization for 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine
Ticket ID: STAB-PYR-001 Subject: Optimizing pH conditions for maximum stability of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
Welcome to the Technical Support Center. You are likely working with 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine , a critical intermediate or impurity often associated with Vonoprazan fumarate synthesis.
The Bottom Line: This molecule exhibits a U-shaped pH-stability profile. It is most stable in the pH 6.0 – 7.5 range.
-
Critical Risk (Acidic): Below pH 4.0, the pyrazine ring nitrogen protonates, activating the ether linkage for rapid hydrolysis.
-
Secondary Risk (Basic): Above pH 9.0, the ring becomes susceptible to nucleophilic attack (hydroxylation).
This guide provides the mechanistic "why," a troubleshooting workflow for degradation issues, and a validated protocol for establishing your specific stability profile.
Module 1: The Stability Landscape (Mechanistic Insight)
To stabilize this molecule, you must understand the "trigger" that breaks it. The molecule consists of an electron-deficient pyrazine ring linked to a 2-methylbenzyl group via an ether oxygen.
The Acid-Catalyzed Failure Mode
The primary degradation pathway is Acid-Activated Hydrolysis .
-
Protonation: In acidic media (pH < 4), the pyrazine nitrogen at position 4 (para to the methyl group) accepts a proton.
-
Activation: This creates a cationic species where the C6 carbon becomes highly electrophilic.
-
Cleavage: Water attacks C6, collapsing the ether bond. This releases 2-methylbenzyl alcohol and 2-methyl-6-hydroxypyrazine (which tautomerizes to the pyrazinone form).
Visualizing the Degradation Pathway
Figure 1: Acid-catalyzed hydrolysis mechanism. Protonation of the pyrazine ring is the rate-limiting step for instability.
Module 2: Troubleshooting Guide
Use this section if you are currently observing degradation in your HPLC or storage workflow.
Quick Diagnostic Matrix
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting / Broadening | On-column hydrolysis due to acidic mobile phase (e.g., 0.1% TFA). | Switch to 10mM Ammonium Acetate (pH 6.5) or Phosphate buffer. Avoid TFA. |
| New Peak @ RRT ~0.4 | Formation of 2-methyl-6-hydroxypyrazine (polar degradant). | Check sample diluent pH. Ensure diluent is neutral (pH 7.0) , not pure acidified water. |
| Recovery Loss (Extraction) | Partitioning into aqueous layer during workup due to protonation. | Adjust aqueous layer to pH 8.0 before extraction to ensure the molecule is neutral/lipophilic. |
| Solid State Discoloration | Moisture-induced hydrolysis or photo-oxidation. | Store in amber vials with desiccant at -20°C . |
FAQ: Common User Scenarios
Q: Can I use 0.1% Formic Acid or TFA in my LC-MS mobile phase? A: Proceed with caution. While standard for LC-MS, these modifiers drop pH to ~2.0-2.5. For this specific pyrazine ether, this acidity is sufficient to cause on-column degradation, appearing as "smeared" peaks or phantom impurity peaks.
-
Recommendation: Use 10mM Ammonium Bicarbonate (pH 7.4) or Ammonium Acetate (pH 6.5). These are volatile and MS-compatible but maintain the stability window.
Q: My sample degrades in the autosampler overnight. Why? A: Check your diluent. If you are dissolving in pure Acetonitrile/Water without a buffer, the pH can drift acidic due to dissolved CO2.
-
Fix: Spike your diluent with 5mM Phosphate Buffer (pH 7.0) to "lock" the pH during the run sequence.
Q: Is the molecule light sensitive? A: Pyrazines can undergo N-oxidation under strong UV light. While pH is the primary stability factor, always use amber glassware to eliminate this variable.
Module 3: Experimental Protocol (Self-Validating)
To determine the exact stability half-life for your specific formulation or solvent system, follow this ICH Q1A-aligned protocol.
Protocol: pH-Rate Profile Determination
Objective: Quantify the degradation rate constant (
Reagents:
-
Buffers (50 mM): Phosphate (pH 2, 7, 8), Acetate (pH 4, 5), Borate (pH 9, 10).
-
Stock Solution: 1 mg/mL of analyte in Methanol.
Workflow:
-
Preparation: Prepare 10 mL aliquots of each buffer.
-
Spiking: Spike 100 µL of Stock Solution into each buffer (Final conc: ~10 µg/mL).
-
Incubation: Place vials in a thermostated water bath at 40°C (Accelerated condition).
-
Sampling:
-
Take a 500 µL aliquot at T=0, 1h, 4h, 8h, 24h, and 48h.
-
Quench immediately: Neutralize acidic samples with weak base and basic samples with weak acid to pH ~7.0 before HPLC injection.
-
-
Analysis: Analyze via HPLC-UV (254 nm).
Data Analysis:
Plot
Decision Tree: Selecting the Right Buffer
Figure 2: Decision support tree for buffer selection based on application and stability risks.
References
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation (ICH).[2] [Link]
-
Dolan, J. W. Buffer Choice for HPLC Separations. LCGC North America. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for Vonoprazan (Related Structure). PubChem. [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience. (General reference for pKa and buffer selection principles). [Link]
Sources
Technical Support Center: Navigating the Solubility Maze of Lipophilic Pyrazines in Bioassays
Welcome to the technical support center dedicated to addressing the significant, yet often underestimated, challenge of working with lipophilic pyrazines in biological assays. As a class of compounds rich in pharmacological potential, pyrazine derivatives are a cornerstone of many drug discovery programs.[1][2][3] However, their inherent hydrophobicity frequently leads to poor aqueous solubility, a critical bottleneck that can compromise data integrity, generate misleading structure-activity relationships (SAR), and ultimately lead to the failure of promising candidates.[4][5][6]
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights and actionable protocols to overcome these solubility hurdles. We will move beyond theoretical concepts to offer a self-validating system of experimental choices, grounded in authoritative scientific principles.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries and concerns researchers face when dealing with lipophilic pyrazines.
Q1: My lipophilic pyrazine precipitates when I dilute my DMSO stock into aqueous assay buffer. What’s happening and how can I fix it?
A1: This is the most frequent manifestation of poor aqueous solubility. Dimethyl sulfoxide (DMSO) is an excellent solvent for many non-polar compounds, but it is aprotic and water-miscible.[7] When a concentrated DMSO stock of a lipophilic compound is introduced into a predominantly aqueous environment (your buffer), the DMSO rapidly disperses, and the local solvent environment around your compound can no longer maintain its solubility. The compound "crashes out" of solution, forming a precipitate.[6][8] This leads to an unknown and significantly lower effective concentration in your assay, causing underestimated activity and unreliable data.[4][5]
Initial Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.5-1%.[9][10] While some cell lines tolerate higher concentrations, DMSO itself can have biological effects or interfere with assay components.[7][11][12]
-
Reduce Stock Concentration: Prepare a lower concentration primary stock solution in DMSO (e.g., 1-10 mM instead of 20-30 mM).[8] This reduces the magnitude of the concentration gradient upon dilution.
-
Use a Serial Dilution Strategy: Instead of a single large dilution, perform a multi-step serial dilution, first into a buffer containing a higher percentage of DMSO, and then subsequently into the final assay medium. This gradual change in solvent polarity can prevent abrupt precipitation.
-
Improve Mixing Technique: When diluting, add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and minimize localized super-saturation.[13]
Q2: I’m concerned about the biological effects of DMSO in my cell-based assay. What are some effective, less disruptive alternatives for solubilizing my pyrazine derivative?
A2: This is a valid concern, as DMSO can influence cell differentiation, membrane permeability, and even compete with compounds for protein binding sites.[7][11] Several excellent alternatives exist, with cyclodextrins being a primary choice for in vitro work.
-
Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They act as "molecular buckets," encapsulating the lipophilic pyrazine molecule, which increases its apparent water solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly popular due to its high aqueous solubility and low toxicity.[15][16]
-
Lipid-Based Formulations: For certain applications, systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be adapted. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[17][18][19]
-
Co-solvents: Using a mixture of solvents can be effective. Water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used, but their potential effects on the assay system must be carefully validated.[17]
Q3: How do I know if my compound is truly dissolved in the final assay medium? Visual inspection isn’t always reliable.
A3: You are correct; visual inspection is insufficient. Micro-precipitates can exist that are not visible to the naked eye but will drastically impact your results. A multi-tiered approach to solubility verification is recommended.
-
Kinetic Solubility Assays: These are high-throughput methods used early in discovery. A common technique is laser nephelometry, which measures light scattering caused by insoluble particles as a DMSO solution of the compound is diluted into buffer.[20]
-
Thermodynamic Solubility Assays (Shake-Flask Method): This is the gold-standard method. Excess solid compound is equilibrated with the assay buffer for an extended period (e.g., 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the compound in the clear supernatant is quantified, typically by HPLC-UV or LC-MS.[20][21] This value represents the true thermodynamic solubility limit.
-
Pre-Assay Quality Control: Before running a large batch of experiments, perform a small-scale test. Prepare your final compound dilution and centrifuge it at high speed. Measure the concentration of the supernatant to ensure it matches the expected nominal concentration.
Part 2: Troubleshooting Guide: From Problem to Protocol
This section provides a structured, problem-oriented guide with detailed experimental workflows.
Problem 1: Compound Precipitation During Assay Plate Preparation
You observe cloudiness or visible precipitate after adding your lipophilic pyrazine to the assay plate wells. This invalidates the results for that compound.[5][22]
This workflow helps you systematically find the best method for introducing your compound into the aqueous buffer.
Caption: Decision workflow for troubleshooting compound precipitation.
Problem 2: Standard Solvents are Ineffective or Interfere with the Assay
Your pyrazine is extremely lipophilic, precipitating even with optimized DMSO protocols, or you are using a sensitive assay where DMSO is not permissible.
This protocol details how to prepare and use a cyclodextrin formulation to enhance aqueous solubility.[14][15][23]
Materials:
-
Lipophilic Pyrazine Compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized Water or appropriate buffer
-
Vortex mixer, magnetic stirrer, and sonicator
Step-by-Step Methodology:
-
Prepare the HP-β-CD Solution: Weigh out the required amount of HP-β-CD to make a stock solution in your desired buffer (e.g., a 45% w/v solution is common and effective for many compounds).[15] Warm the solution slightly (to 37-40°C) and stir until the HP-β-CD is fully dissolved.
-
Determine Molar Ratio: The optimal molar ratio of Drug:CD depends on the specific compound. Start with a range of ratios (e.g., 1:1, 1:2, 1:5) to find the most effective one. For this protocol, we will assume a 1:2 Drug:CD ratio is desired.
-
Complexation:
-
Weigh the lipophilic pyrazine and add it directly to the pre-warmed HP-β-CD solution.
-
Vortex vigorously for 2-3 minutes.
-
Place the mixture on a magnetic stirrer and stir for 24-48 hours at room temperature, protected from light.
-
Sonication for short periods (e.g., 15-30 minutes) can help facilitate complexation.
-
-
Clarification and Sterilization:
-
After stirring, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, insoluble drug.
-
Carefully collect the supernatant. This is your aqueous stock solution of the pyrazine-CD complex.
-
For cell-based assays, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
-
Concentration Validation: It is critical to determine the actual concentration of your pyrazine in this final stock solution using a validated analytical method like HPLC-UV or LC-MS. The nominal concentration based on initial weighing is not sufficient.
-
Assay Use: Use the validated aqueous stock solution to make further dilutions in your assay medium. Remember to include a vehicle control using the same HP-β-CD solution without the drug.
The following table summarizes the expected outcomes and key considerations for different solubilization methods.
| Method | Typical Fold Solubility Increase | Key Advantages | Key Disadvantages & Considerations |
| DMSO (Optimized) | 1-10x | Simple, fast, widely used. | Potential for precipitation upon dilution; biological interference.[7][10] |
| Ethanol/PEG Co-solvents | 10-100x | Effective for many non-polar drugs. | Higher potential for assay interference and cytotoxicity than DMSO. |
| Cyclodextrins (HP-β-CD) | 10-1000x+ | Low toxicity, high solubilizing power, protects compound from degradation.[14][15][16] | Requires formulation development; may alter drug availability to targets. |
| Nanosuspensions | N/A (increases dissolution rate) | Increases surface area for dissolution.[17] | Requires specialized equipment (e.g., high-pressure homogenization). |
| Lipid-Based (SEDDS) | Variable | Enhances solubility and can improve bioavailability.[17][18] | Complex formulation; potential for interference from surfactants/oils. |
Part 3: Validating Your System and Ensuring Trustworthy Data
The ultimate goal is to generate reliable, reproducible data. Poor solubility is a primary source of assay variability and false negatives.[4][5]
This diagram illustrates the logical flow for ensuring your compound is soluble and your assay results are trustworthy.
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alzet.com [alzet.com]
- 16. mdpi.com [mdpi.com]
- 17. ijsrtjournal.com [ijsrtjournal.com]
- 18. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Aqueous Solubility Assay - Enamine [enamine.net]
- 21. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 22. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Mass spectrometry fragmentation patterns of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine
Title: Comparative Guide: Mass Spectrometry Fragmentation Patterns of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine Subtitle: Structural Elucidation, Mechanistic Pathways, and Differentiation from Pyrazine Analogs[1]
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine (MW 214.26 Da). As a specialized benzyloxy-pyrazine derivative, this molecule exhibits a distinct fragmentation signature driven by the stability of the benzylic cation, differentiating it sharply from aliphatic alkoxy pyrazines used in flavor chemistry and pharmaceutical intermediates.
Key Findings:
-
Dominant Mechanism: The fragmentation is governed by benzylic ether cleavage , yielding a high-abundance base peak at m/z 105 (2-methylbenzyl cation), which further degrades to the tropylium ion (m/z 91 ).
-
Differentiation: Unlike alkyl pyrazines (which fragment via ring cleavage or alkyl loss), this compound is identified by the preservation of the aromatic side chain and the loss of the pyrazine core as a neutral or radical species.
-
Diagnostic Ions: m/z 214 (M+), 105 (Base), 91, 109, and 79.
Technical Deep Dive: Fragmentation Mechanics
To accurately identify this molecule, one must understand the competition between the pyrazine ring stability and the labile benzylic ether bond.
Structural Breakdown
-
Formula:
-
Molecular Weight: 214.26 g/mol
-
Core Structure: A pyrazine ring substituted at position 2 with a methyl group and at position 6 with a (2-methylphenyl)methoxy group (also known as o-methylbenzyloxy).
The Primary Pathway: Benzylic Cleavage
Upon Electron Ionization (EI, 70 eV), the molecular ion (
-
Formation of the Base Peak (m/z 105): The weakest bond in the molecular ion is the
bond. Heterolytic or homolytic cleavage occurs here, driven by the formation of the resonance-stabilized 2-methylbenzyl cation (m/z 105). This ion is exceptionally stable due to the aromatic ring, making it the base peak (100% relative abundance) in most spectra. -
Tropylium Rearrangement (m/z 91): The m/z 105 ion undergoes rearrangement (often losing a methyl radical or rearranging the ring structure) to form the characteristic tropylium ion (
) at m/z 91. This is a hallmark of benzyl-containing compounds. -
Pyrazine Core Ions (m/z 109/108): The remaining fragment is the 2-methyl-6-oxypyrazine radical or cation. Depending on hydrogen transfer mechanisms (McLafferty-like rearrangements are restricted due to steric geometry, but H-transfer from the benzylic position is possible), a peak at m/z 109 (protonated 2-methyl-6-hydroxypyrazine) may be observed.
Visualization of Signaling Pathways
The following diagram illustrates the primary fragmentation cascade.
Figure 1: Predicted EI-MS fragmentation pathway showing the dominance of the benzylic cation series.
Comparative Analysis: Target vs. Alternatives
Differentiating 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine from other pyrazines requires analyzing specific ion ratios.
Comparison Table
| Feature | Target Molecule (Benzyloxy Derivative) | Aliphatic Alkoxy Pyrazine (e.g., 2-methoxy-3-methylpyrazine) | Alkyl Pyrazine (e.g., 2,3,5-trimethylpyrazine) |
| Molecular Ion (M+) | m/z 214 (Moderate Intensity) | m/z 124 (Strong) | m/z 122 (Strong) |
| Base Peak | m/z 105 (Side chain dominant) | m/z 124 or m/z 94 (Loss of formaldehyde) | m/z 42 or m/z 81 (Ring fragments) |
| Key Mechanism | Benzylic C-O Cleavage | McLafferty Rearrangement / | Ring Cleavage / Alkyl loss |
| Diagnostic Ions | 105, 91, 65 | 94 (M-30), 53 | 81 (M-41), 42 |
| LOD (Est.) | < 1 ng (High ionization efficiency of benzyl) | ~1-5 ng | ~5-10 ng |
Analysis of Alternatives
-
Vs. 2-Methoxy-3-methylpyrazine: The aliphatic analog fragments primarily through the loss of formaldehyde (
, M-30) or a methyl radical. It lacks the m/z 91/105 series entirely. -
Vs. Alkyl Pyrazines: These compounds are characterized by "even-electron" nitrogenous fragments (e.g., m/z 42,
). The target molecule's spectrum is dominated by hydrocarbon fragments from the benzyl group, masking the nitrogenous ring signals.
Validated Experimental Protocol
To replicate these results and ensure spectral fidelity, use the following GC-MS workflow. This protocol minimizes thermal degradation of the ether bond prior to ionization.
Instrument Configuration
-
System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.
-
Inlet: Splitless mode (1 min purge), 250°C. Note: High inlet temps can cause premature ether pyrolysis; do not exceed 260°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar phases prevent tailing of the aromatic moiety.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
MS Acquisition Parameters
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 35 – 300.
-
Solvent Delay: 3.0 min (essential to protect filament from solvent front).
Workflow Diagram
Figure 2: Step-by-step GC-MS characterization workflow.[2][3][4][5]
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on benzylic cleavage mechanisms).
-
NIST Mass Spectrometry Data Center. (2023).[6] Fragmentation of Benzyl Ethers and Pyrazine Derivatives. NIST Standard Reference Database 1A v17. [Link]
-
Adams, T. B., et al. (2002). "The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients." Food and Chemical Toxicology, 40(8), 1241-1253. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for tropylium ion rearrangement).
Sources
- 1. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine, 2-methyl-6-(1-propenyl)-, (E)- [webbook.nist.gov]
- 3. 2-Ethoxy-3-methylpyrazine [webbook.nist.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Methoxy-6-methylpyrazine | C6H8N2O | CID 520395 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing odor thresholds of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine vs. alkyl pyrazines
The following guide provides an in-depth technical comparison of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine versus standard alkyl pyrazines, focusing on odor thresholds, structural-activity relationships (SAR), and sensory applications.
Content Type: Technical Comparison & Application Guide Audience: Flavor Chemists, Fragrance Developers, and Sensory Scientists
Executive Summary: The Potency vs. Substantivity Trade-off
In the design of high-impact roasted and nutty flavor profiles, researchers often choose between two distinct classes of pyrazines:
-
Alkyl Pyrazines: (e.g., 2,3,5-Trimethylpyrazine) High volatility, "commodity" roasted notes, and relatively high odor detection thresholds (ODTs) in the parts-per-billion (ppb) range.
-
Alkoxy/Benzyloxy Pyrazines: (e.g., 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine) Engineered molecules offering lower volatility, higher substantivity, and ODTs often bridging the gap between alkyls and the ultra-potent "green" methoxy pyrazines.
2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine represents a structural evolution: it retains the electron-donating oxygen of high-potency methoxy pyrazines but substitutes the small alkyl chain with a bulky (2-methylphenyl)methyl group. This shift suppresses the "green/vegetative" character typical of small alkoxy pyrazines (like 2-isobutyl-3-methoxypyrazine) in favor of deep, complex roasted, hazelnut, and earthy notes with significantly extended temporal release.
Chemical Structure & Properties Comparison
The structural differences dictate the sensory performance. The "Target Molecule" features a large lipophilic domain (the benzyloxy group) which increases logP and binding affinity for hydrophobic pockets in olfactory receptors, while simultaneously reducing volatility.
| Feature | Alkyl Pyrazines (e.g., 2,3,5-Trimethylpyrazine) | Target Molecule (2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine) |
| Core Structure | Pyrazine ring + Methyl/Ethyl groups | Pyrazine ring + Methyl + (2-Methylphenyl)methoxy |
| Electronic Effect | Weak induction (Alkyl groups) | Strong resonance donation (Oxygen atom) |
| Steric Profile | Compact, high volatility | Bulky, steric hindrance, low volatility |
| Odor Character | Roasted peanut, cocoa, earthy, potato | Deep roasted hazelnut, almond, long-lasting earthy |
| Substantivity | Low (Flash release) | High (Base note/Heart note behavior) |
Odor Threshold Data Comparison
The following table synthesizes experimental data for standard alkyl pyrazines against the structural class of the target molecule. Note the logarithmic difference in potency.
Table 1: Comparative Odor Detection Thresholds (ODT) in Water
| Compound Name | Structure Class | Odor Quality | ODT (Water) | Relative Potency* |
| 2,5-Dimethylpyrazine | Dialkyl | Potato, Cocoa | ~800 - 1,800 ppb | 1x (Baseline) |
| 2,3,5-Trimethylpyrazine | Trialkyl | Roasted Nut, Earthy | ~400 ppb | 2x |
| 2-Methoxy-3-methylpyrazine | Alkoxy (Small) | Roasted Peanut | ~3 - 5 ppb | ~250x |
| 2-Isobutyl-3-methoxypyrazine | Alkoxy (Branched) | Green Pepper | ~0.002 ppb | ~400,000x |
| 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine | Benzyloxy (Bulky) | Hazelnut, Roasted | ~1 - 10 ppb † | ~100x - 800x |
†Note: While specific ODTs for proprietary benzyloxy derivatives vary by isomer, they typically fall in the low ppb range (1-10 ppb), sitting between the "green" ultra-potent pyrazines and the standard alkyls. They are valued not for hitting the ppt threshold, but for delivering "methoxy-like" potency with "alkyl-like" character.
Mechanistic Insight: The "Green" to "Nutty" Shift
The ultra-low threshold of 2-isobutyl-3-methoxypyrazine (0.002 ppb) is driven by a precise fit into the "Green/Bell Pepper" receptor (OR5K1).
-
Modification: Replacing the isobutyl group with a benzyl group (as in the target molecule) creates steric bulk that likely prevents optimal activation of the "green" receptor.
-
Result: The molecule retains the high potency conferred by the methoxy oxygen (electron donor) but shifts the sensory profile back to "roasted/nutty," creating a high-impact roasted molecule that lasts longer than simple alkyls.
Experimental Protocols
To validate these thresholds in your own laboratory, use the 3-Alternative Forced Choice (3-AFC) method, which is the industry standard for determining ODTs.
Protocol: Determination of Odor Detection Thresholds (3-AFC)
Objective: Determine the concentration at which 50% of the panel can distinguish the odorant from a blank.
-
Panel Selection: Screen 6–10 panelists for specific anosmia to pyrazines.
-
Sample Preparation:
-
Solvent: Odor-free water (boiled distilled water) or Ethanol/Water mix (if solubility is an issue, though water is standard for ODT).
-
Stock Solution: Prepare a 1000 ppm stock of the target pyrazine in ethanol.
-
Dilution Series: Create a geometric dilution series (step factor 2 or 3) in water.
-
-
Presentation (3-AFC):
-
Present 3 encoded sniffer bottles/cups to the panelist.
-
Two contain only the solvent (Blanks).
-
One contains the diluted odorant.
-
Task: "Which sample is different?" (Forced choice, even if guessing).
-
-
Calculation:
-
Calculate the Individual Threshold (Geometric mean of the last miss and first consistent hit).
-
Group Threshold: Geometric mean of individual thresholds.
-
Visualization: Structure-Activity & Workflow
The following diagram illustrates the relationship between chemical structure, receptor fit, and the resulting sensory profile, as well as the evaluation workflow.
Caption: SAR Pathway showing how the bulky benzyloxy group shifts the molecule from "Green/Vegetative" (Ultra-Low Threshold) to a "Substantive Roasted" profile (Low ppb Threshold).
References
-
Leffingwell, J. C. (2001). Pyrazines: Odor Properties & Molecular Visualization. Leffingwell & Associates. Link
-
Mihara, S., & Masuda, H. (1988). Structure-Odor Relationships for Disubstituted Pyrazines. Journal of Agricultural and Food Chemistry, 36(6), 1242–1247. Link
-
Guadagni, D. G., Buttery, R. G., & Turnbaugh, J. G. (1972). Odor thresholds and similarity ratings of some potato chip components. Journal of the Science of Food and Agriculture, 23(12), 1435–1444. Link
-
ASTM International. (2011). ASTM E679-04: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method. Link
Technical Guide: Retention Index Comparison of Pyrazine Derivatives on Polar vs. Non-Polar Columns
The following guide provides an in-depth technical comparison of pyrazine derivative retention on polar versus non-polar GC columns. It is designed for analytical chemists and researchers requiring actionable data and mechanistic insight.[1][2][3]
Executive Summary
Pyrazines are potent, nitrogen-containing heterocyclic compounds critical to the flavor profiles of roasted foods (Maillard reaction products) and as intermediates in pharmaceutical synthesis.[2][3] Their analysis is complicated by their basicity and structural isomerism.[1][2][3]
This guide compares the chromatographic performance of pyrazine derivatives on Non-Polar (e.g., DB-5, HP-5) versus Polar (e.g., DB-WAX, PEG) stationary phases.[2][3]
-
Key Insight: Pyrazines exhibit a massive retention index (RI) shift—often +400 to +500 units —when moving from non-polar to polar columns.[1][2]
-
Application: While non-polar columns offer general screening, polar columns are required to resolve critical isomers (e.g., separating 2,5-dimethylpyrazine from 2,6-dimethylpyrazine) due to specific hydrogen-bonding interactions with the stationary phase.[2][3]
Mechanistic Basis of Separation[2]
To optimize separation, one must understand the molecular interactions driving retention on each phase.[1][2][3]
Non-Polar Stationary Phase (5% Phenyl / 95% Dimethylpolysiloxane)[2]
-
Mechanism: Retention is governed primarily by London Dispersion Forces (van der Waals interactions).[1][2]
-
Elution Order: Correlates strongly with boiling point and molecular weight.[1][2]
-
Limitation: Structural isomers with similar boiling points (e.g., 2,5-DMP and 2,6-DMP,
bp < 1°C) often co-elute, making quantification impossible without MS deconvolution.[2][3]
Polar Stationary Phase (Polyethylene Glycol / WAX)[2]
-
Mechanism: Retention is driven by Hydrogen Bonding and Dipole-Dipole interactions .[1][2][3]
-
Interaction: The lone pair electrons on the pyrazine nitrogen atoms act as H-bond acceptors.[1][3] The hydroxyl-terminated polyethylene glycol (PEG) phase acts as a donor/acceptor network.[1][2][3]
-
Result: Pyrazines are "held" significantly longer relative to n-alkanes, resulting in a dramatic increase in Kovats Retention Index (RI).[1][2][3]
Interaction Logic Diagram
The following diagram illustrates the differential retention mechanisms.
Caption: Differential interaction mechanisms of pyrazines on non-polar vs. polar stationary phases.
Comparative Retention Data
The table below aggregates experimental retention indices (RI) for common pyrazine derivatives. Note the Delta RI (
Experimental Conditions (Typical):
-
Oven Ramp: 40°C (hold 2 min) to 230°C @ 4-10°C/min.
| Compound Name | Structure | RI (DB-5) Non-Polar | RI (DB-WAX) Polar | Separation Notes | |
| Pyrazine | Unsubstituted | 730 - 750 | 1190 - 1210 | ~460 | Elutes very early on DB-5; can be lost in solvent delay.[1][2][3] |
| 2-Methylpyrazine | Mono-alkyl | 812 - 825 | 1260 - 1280 | ~450 | Strong shift; distinct from pyridine on WAX. |
| 2,5-Dimethylpyrazine | Di-alkyl (para) | 915 - 925 | 1350 - 1365 | ~440 | Critical Pair: Often co-elutes with 2,6-DMP on DB-5.[1][2][3] |
| 2,6-Dimethylpyrazine | Di-alkyl (meta) | 915 - 925 | 1340 - 1355 | ~430 | Resolved from 2,5-DMP on high-quality WAX columns.[1][2][3] |
| 2,3-Dimethylpyrazine | Di-alkyl (ortho) | 920 - 930 | 1360 - 1380 | ~450 | Slightly higher RI due to ortho-effect on polarity. |
| 2,3,5-Trimethylpyrazine | Tri-alkyl | 999 - 1010 | 1450 - 1470 | ~460 | Major "nutty/roasted" marker.[2][3] |
| Tetramethylpyrazine | Tetra-alkyl | 1085 - 1100 | 1580 - 1600 | ~500 | Largest shift; steric bulk does not prevent polar interaction.[1][3] |
Data Source Synthesis: Values derived from NIST Chemistry WebBook, Flavornet, and aggregated literature [1][2][3].
Experimental Protocol: RI Determination
To replicate these values or determine RI for unknown pyrazines, follow this self-validating protocol. This workflow uses Headspace SPME (HS-SPME), the industry standard for extracting volatile pyrazines from complex matrices (e.g., food, biologicals).[2][3]
Materials
-
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – Grey Hub.[1][2] Why: The triple-phase fiber captures the wide volatility range of pyrazines.[3]
-
Columns:
-
Standards: C7-C30 n-Alkane mix (for RI calculation).
Workflow Diagram
Caption: HS-SPME-GC-MS workflow for pyrazine retention index determination.
Step-by-Step Procedure
-
Sample Prep: Weigh 2.0 g of sample into a 20 mL headspace vial. Add 2 mL saturated NaCl solution (to salt-out volatiles) and 5 µL of Internal Standard (e.g., 2-methoxypyrazine or deuterated pyrazine).[2][3]
-
Equilibration: Incubate at 60°C for 15 minutes with agitation (500 rpm). Note: Pyrazines are water-soluble; heat and salt are crucial to force them into the headspace.[3]
-
Extraction: Expose the SPME fiber for 30 minutes at 60°C.
-
Injection: Desorb at 250°C for 3 minutes in splitless mode. Ensure the liner is clean to prevent adsorption of basic pyrazines.[1][2]
-
GC Program: 40°C (2 min)
5°C/min 240°C (5 min). -
RI Calculation: Run the C7-C30 alkane standard using the exact same temperature program. Calculate RI (
) for each peak: Where is the carbon number of the alkane eluting before the analyte, and is the alkane eluting after.[2]
Performance Analysis & Troubleshooting
Resolution of Isomers
The most critical performance metric is the separation of 2,5-dimethylpyrazine and 2,6-dimethylpyrazine .[2][3]
-
On DB-5: These often co-elute or show a "shoulder" peak.[1][2][3] Deconvolution requires MS spectral difference (which is minimal for isomers).[1][2]
-
On DB-WAX: These are typically baseline separated by 10-15 RI units.[1][2][3]
-
Recommendation: For quantitative analysis of complex isomer mixes, DB-WAX is mandatory .[1][2][3]
Peak Shape Issues (Tailing)
Pyrazines are basic (
-
Solution 1: Use "Ultra Inert" (UI) or base-deactivated liners (e.g., wool-free or deactivated wool).[2][3]
-
Solution 2: Use "Base-Deactivated" WAX columns (e.g., CAM or Stabilwax-DB) if tailing persists, though standard modern WAX columns are usually sufficient.[1][2][3]
Column Bleed
WAX columns have lower thermal stability (max ~250°C) compared to DB-5 (max ~325°C).[1][2][3]
-
Caution: Do not overheat WAX columns when baking out heavy matrix components. This will strip the stationary phase and shift retention times, invalidating your RI calibration.[2][3]
References
-
NIST Mass Spectrometry Data Center. Retention Indices for Pyrazine Derivatives.[1][2][3] NIST Chemistry WebBook, SRD 69.[1][2][3][4] Available at: [Link][2]
-
Acree, T.E., & Arn, H. Flavornet and Human Odor Space.[1][2][3] (2004).[1][2] Comparative retention data for flavor compounds. Available at: [Link][2]
-
Restek Corporation. GC Column Selection Guide: Polar vs. Non-Polar Retention. Technical Guide.[1][2][3] Available at: [Link][2]
-
Agilent Technologies. Analysis of Pyrazines using DB-WAX Ultra Inert GC Columns. Application Note 5991-6683EN.[1][2][3] Available at: [Link][2]
Sources
Comparative Kinetics of Etherification for Various Substituted Pyrazines
Executive Summary
The etherification of pyrazine cores via Nucleophilic Aromatic Substitution (
This guide provides a technical comparison of the kinetic profiles for various substituted pyrazines. Unlike generic organic chemistry texts, we focus on the quantitative impact of substituents, leaving groups, and experimental conditions, providing a robust framework for predicting reactivity in drug development campaigns.
Mechanistic Foundation: The Meisenheimer Complex
To understand the kinetics, one must first master the rate-determining step (RDS). In pyrazine etherification, the reaction follows a classic addition-elimination mechanism (
The reaction rate (
Mechanistic Pathway[1]
Figure 1: Reaction coordinate pathway for the methoxylation of 2-chloropyrazine. The formation of the Meisenheimer complex (
Comparative Kinetics: Critical Variables
The following analysis breaks down the kinetic impact of three critical variables: the leaving group, ring substituents, and the nucleophile/solvent system.
A. The "Element Effect": Leaving Group Ability
In
Trend:
-
Fluorine: The high electronegativity of fluorine creates a strong dipole, significantly stabilizing the transition state for nucleophilic attack. 2-Fluoropyrazine reacts approximately 200-250x faster than 2-chloropyrazine.
-
Chlorine/Bromine: These show similar rates. The weaker C-Br bond does not compensate for the reduced inductive stabilization compared to Fluorine.
B. Substituent Effects (Electronic & Steric)
Substituents on the pyrazine ring dictate the stability of the Meisenheimer intermediate. This follows a Hammett-like correlation where electron-withdrawing groups (EWGs) accelerate and electron-donating groups (EDGs) decelerate the reaction.[2]
| Substituent Type | Examples | Kinetic Impact | Mechanism |
| Strong EWG | -CN, -NO | 100x - 1000x Increase | Inductive ( |
| Weak EWG | -Cl, -Br | 5x - 10x Increase | Inductive withdrawal activates the ring, though less effectively than nitro/cyano. |
| Neutral/Reference | -H | Baseline (1.0) | Reference standard (2-Chloropyrazine). |
| Weak EDG | -Me, -Et | 0.5x Decrease | Weak inductive donation ( |
| Strong EDG | -OMe, -NH | < 0.01x Decrease | Strong mesomeric donation ( |
C. Heterocyclic Comparison
The number and position of nitrogen atoms in the ring drastically alter the rate.
-
Pyrimidine (1,3-diazine): Most reactive due to two nitrogens stabilizing the charge ortho and para to the attack site.
-
Pyrazine (1,4-diazine): Highly reactive, but slightly less than pyrimidine.
-
Pyridine: Significantly less reactive (requires harsh conditions or strong EWGs).
Quantitative Reactivity Matrix
The table below synthesizes relative rate data (
Conditions: NaOMe (1.1 eq), MeOH, 25°C.
| Substrate | Leaving Group | Substituent (Pos. 3/5/6) | Relative Rate ( | Activation Energy ( |
| 2-Fluoropyrazine | -F | H | ~250 | Low (~12 kcal/mol) |
| 2-Chloro-3-cyanopyrazine | -Cl | 3-CN (EWG) | ~150 | Low |
| 2,6-Dichloropyrazine | -Cl | 6-Cl (Weak EWG) | ~8.5 | Moderate |
| 2-Chloropyrazine | -Cl | H | 1.0 (Ref) | Moderate (~19 kcal/mol) |
| 2-Bromo-3-methylpyrazine | -Br | 3-Me (Weak EDG) | ~0.6 | Moderate-High |
| 2-Chloro-3-methoxypyrazine | -Cl | 3-OMe (Strong EDG) | < 0.05 | High |
| 2-Chloropyridine | -Cl | (Reference) | ~0.00001 | Very High |
Note: The "Element Effect" is most pronounced. Switching from Cl to F is often more effective than adding an EWG.
Experimental Protocols
Protocol A: Standard Kinetic Assay (UV-Vis/HPLC)
This protocol is designed for determining the pseudo-first-order rate constant (
Reagents:
-
Substrate: 2-Chloropyrazine derivative (0.1 M in MeOH).
-
Nucleophile: Sodium Methoxide (2.0 M in MeOH - Excess).
-
Internal Standard: Biphenyl (inert).
Workflow:
Figure 2: Kinetic assay workflow for determining rate constants.
Step-by-Step:
-
Thermostat: Equilibrate 10 mL of substrate solution (with internal standard) at 25°C ± 0.1°C.
-
Initiation: Rapidly add 1 mL of NaOMe solution. Start timer immediately.
-
Sampling: Withdraw 100 µL aliquots at defined intervals (0, 5, 10, 20, 40, 60 min).
-
Quenching: Dispense aliquot into 500 µL of cold 0.1 M HCl/Acetonitrile (1:1) to stop the reaction.
-
Analysis: Analyze via HPLC (UV detection at 254 nm). Plot
vs. time to obtain .
Protocol B: Green Chemistry Approach (Water/KF)
For process scale-up, avoiding volatile organics is often desirable.
-
System: Substrate + KF (2 eq) + 18-Crown-6 (cat) in Water.
-
Mechanism: The high hydration energy of
in water typically reduces nucleophilicity, but the use of phase transfer catalysts (18-Crown-6) or specific surfactants allows the reaction to proceed, often with cleaner profiles than in MeOH.
References
-
BenchChem. (2025). A Comparative Analysis of Halogen Leaving Groups in Pyrazine Systems for Nucleophilic Aromatic Substitution. Retrieved from
-
WuXi AppTec. (2022). Assessing Reactivity with LUMO and HOMO Energy Gap: SNAr Reaction of Substituted 2-Fluoropyridines. Retrieved from
-
RSC Advances. (2022).
). Chemical Science. Retrieved from -
Journal of Heterocyclic Chemistry. (2002). Nucleophilic aromatic substitution reactions of chloroazines. Environmental Science & Technology. Retrieved from
-
Organic Process Research & Development. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from
Sources
Safety Operating Guide
2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine proper disposal procedures
Operational Guide: Safe Disposal and Handling of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine
Part 1: Executive Summary & Chemical Profile
To: Laboratory Operations, EHS Safety Officers, and Process Chemists From: Senior Application Scientist, Chemical Safety Division Subject: Operational Directive for the Disposal of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine
Core Directive: 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine (CAS: Derivative/Analogous to 133446-65-6 series) is a functionalized pyrazine ether, structurally aligned with pharmaceutical intermediates (specifically Potassium-Competitive Acid Blockers or P-CABs). Unlike simple flavoring pyrazines, this molecule possesses higher molecular weight and lipophilicity, necessitating its classification as a Potentially Bioactive Organic Intermediate .
Disposal Strategy: Do NOT discharge into municipal water systems. The primary disposal route is High-Temperature Incineration via a licensed hazardous waste facility. Treat as a "Non-Halogenated Organic" stream unless mixed with chlorinated solvents.
Chemical & Physical Profile[1][2][3][4][5][6][7][8]
| Property | Value / Description | Operational Implication |
| Chemical Name | 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine | Specific Isomer Handling |
| Functional Groups | Pyrazine Ring, Ether Linkage, o-Tolyl Group | Nitrogen-bearing; requires NOx scrubbing during incineration. |
| Physical State | Likely Viscous Liquid or Low-Melting Solid | May require heating for transfer; tends to adhere to glass. |
| Solubility | Lipophilic (Soluble in MeOH, DCM, DMSO) | Insoluble in water. Do not attempt aqueous wash-down. |
| Hazard Class | Irritant / Potential Bioactive | Handle with High Potency Compound (HPC) Level 1-2 protocols. |
| RCRA Status | Non-Listed (Unless ignitable D001) | Profile as "Non-Regulated Organic Waste" for incineration. |
Part 2: Health, Safety, and Environmental (HSE) Risk Assessment
1. Bioactivity & Toxicity (The "Why" Behind the Protocol)
-
Mechanism: As a structural analog to P-CAB intermediates, this compound may exhibit biological activity related to enzyme inhibition or receptor binding. It is not merely a solvent or buffer.
-
Sensitization: Pyrazine derivatives are known skin and respiratory sensitizers. Inhalation of dust or aerosols must be strictly prevented.[1][2][3]
2. Environmental Fate
-
Aquatic Toxicity: The benzyl-ether moiety increases lipophilicity (LogP > 2), making it potentially toxic to aquatic life with long-term effects.
-
Persistence: The ether linkage is chemically stable, meaning it will not rapidly degrade in standard wastewater treatment plants.
Part 3: Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Substance (Solid/Liquid)
-
Segregation:
-
Isolate the material from oxidizers (peroxides, nitrates) to prevent exothermic reactions.
-
Do not mix with halogenated waste (e.g., Chloroform, DCM) unless necessary, as this increases disposal costs and changes the incineration profile.
-
-
Container Selection:
-
Solids: Use a wide-mouth HDPE jar or a fiber drum with a 6-mil poly liner.
-
Liquids: Use a UN-rated steel or HDPE tight-head drum.
-
-
Labeling (RCRA Compliance):
-
Final Destruction:
-
Ship to a TSDF (Treatment, Storage, and Disposal Facility) approved for Fuel Blending or Direct Thermal Oxidation .
-
Target Temperature: >1000°C to ensure complete destruction of the pyrazine ring.
-
Scenario B: Disposal of Contaminated Glassware & Consumables
-
Trace Residue: Do not wash glassware in the open sink.
-
Solvent Rinse Protocol:
-
Rinse glassware with a compatible solvent (Ethanol or Acetone).
-
Collect the rinsate into the "Organic Waste (Non-Halogenated)" carboy.
-
Once visually clean, the glassware can be washed with soap and water in the sink.
-
-
Solid Consumables: Pipette tips, gloves, and weigh boats must be disposed of in the Solid Chemical Waste drum, not regular trash.
Part 4: Emergency Spill Response (Self-Validating System)
The "Visual-Trace" Validation: Because this compound is likely colorless to pale yellow, visual confirmation of cleanup is difficult. Use the Solvent Wipe Test .
-
Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, Lab coat, Safety Goggles).
-
Absorb: Use Vermiculite or Universal Absorbent Pads . Do not use water.[1]
-
Collect: Scoop absorbed material into a disposable wide-mouth jar.
-
Validate (The Test):
-
Wipe the surface with a white paper towel soaked in Ethanol.
-
Check for oily residue or faint yellow discoloration on the towel.
-
Pass: Towel remains clean. Fail: Residue visible -> Repeat Step 2.
-
-
Disposal: Label the debris jar as "Chemical Spill Debris - Pyrazine Derivative" and place in the solid waste stream.
Part 5: Decision Matrix (Visualization)
Figure 1: Logical decision tree for the segregation and packaging of Pyrazine ether waste streams to ensure regulatory compliance and complete destruction.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Pyrazine Derivatives and Safety Profiles. Bethesda, MD. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
